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  • Product: 2,4-Dimethylpentan-1-amine
  • CAS: 146845-08-1

Core Science & Biosynthesis

Foundational

An In-Depth Guide to the Mass Spectrometry Fragmentation of 2,4-Dimethylpentan-1-amine

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,4-Dimethylpentan-1-amine. Designed for researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,4-Dimethylpentan-1-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing the molecule's fragmentation, predicts its mass spectrum, and outlines a robust experimental protocol for its analysis.

Introduction

2,4-Dimethylpentan-1-amine (C₇H₁₇N) is a primary aliphatic amine with a branched alkyl structure. Mass spectrometry is an indispensable analytical technique for its structural elucidation, offering precise information on molecular weight and structural features through the analysis of fragmentation patterns. Understanding these patterns is critical for identifying this compound in complex mixtures, verifying its structure in synthetic workflows, and characterizing its metabolites. This guide will explore the foundational principles of its fragmentation, focusing on the dominant pathways and the diagnostic ions they produce.

Section 1: Foundational Principles of Amine Mass Spectrometry

The mass spectrum of 2,4-Dimethylpentan-1-amine is governed by fundamental principles related to its elemental composition and the behavior of amines under electron ionization.

The Nitrogen Rule

A cornerstone of interpreting the mass spectra of nitrogenous compounds is the Nitrogen Rule . This rule states that a molecule with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z).[1][2] 2,4-Dimethylpentan-1-amine contains a single nitrogen atom, and its molecular formula, C₇H₁₇N, corresponds to a monoisotopic mass of 115.136 Da.[3] Therefore, the presence of a molecular ion peak at an odd value, specifically m/z 115 , is a primary indicator of the compound's identity and confirms the presence of nitrogen.

The Molecular Ion (M⁺•)

Upon entering the mass spectrometer, the vaporized molecule is bombarded by high-energy electrons (typically 70 eV), which dislodges an electron from the molecule to form a positively charged radical cation known as the molecular ion (M⁺•).[4][5]

M(g) + e⁻ → [M]⁺•(g) + 2e⁻

For 2,4-Dimethylpentan-1-amine, this molecular ion appears at m/z 115. However, for many aliphatic amines, the molecular ion is highly unstable and may be of very low abundance or entirely absent from the spectrum.[6]

Section 2: Primary Fragmentation Pathway: Alpha (α)-Cleavage

The most characteristic and dominant fragmentation pathway for aliphatic amines is α-cleavage.[1][2][7] This process involves the homolytic cleavage of the carbon-carbon bond adjacent to the nitrogen atom (the α-carbon).

Mechanism and Driving Force

This fragmentation is energetically favorable because it results in the formation of a neutral alkyl radical and a resonance-stabilized immonium cation.[8][9] The positive charge is effectively delocalized by the lone pair of electrons on the nitrogen atom, creating a highly stable fragment.

For 2,4-Dimethylpentan-1-amine, the structure is (CH₃)₂CH-CH₂-CH(CH₃)-CH₂(α)-NH₂. The α-cleavage occurs at the C1-C2 bond:

[(CH₃)₂CHCH₂CH(CH₃)CH₂-NH₂]⁺• → •CH(CH₃)CH₂CH(CH₃)₂ + [CH₂=NH₂]⁺

The Base Peak at m/z 30

The resulting immonium cation, [CH₂=NH₂]⁺, has a mass-to-charge ratio of 30. Due to its exceptional stability, this ion is typically the most abundant fragment formed and therefore represents the base peak in the mass spectrum.[2][9][10] The observation of a base peak at m/z 30 is strongly diagnostic for a primary amine with an unbranched α-carbon.[9][10]

Caption: Dominant α-cleavage of 2,4-Dimethylpentan-1-amine.

Section 3: Secondary and Competing Fragmentation Pathways

While α-cleavage is dominant, other fragmentation processes can occur, providing additional structural information. These are typically related to cleavages within the branched alkyl chain.

Alkyl Chain Fragmentation

The hydrocarbon backbone of the molecule can fragment similarly to a branched alkane. Cleavage is favored at branching points because it leads to the formation of more stable secondary or tertiary carbocations.[11]

  • Formation of m/z 43: The presence of an isopropyl group (-CH(CH₃)₂) makes the formation of an isopropyl cation, [CH(CH₃)₂]⁺, highly probable. This fragment appears at m/z 43 and is often a prominent peak in molecules containing this moiety.[5]

  • Formation of m/z 57: Cleavage of the C3-C4 bond can result in the loss of an isobutyl radical, or subsequent rearrangements can form the stable tert-butyl cation, [C(CH₃)₃]⁺. Both result in a significant peak at m/z 57 .[12]

Loss of Small Radicals

Less prominent peaks may also be observed from the cleavage of small radicals from the molecular ion:

  • M-1 Peak (m/z 114): Loss of a hydrogen radical (H•) is a common fragmentation for many organic compounds, including amines.[6]

  • M-15 Peak (m/z 100): Loss of a methyl radical (•CH₃) from one of the branched ends can produce a peak at m/z 100.[12]

A Note on McLafferty Rearrangement

The McLafferty rearrangement is a well-known fragmentation pathway that involves the transfer of a γ-hydrogen to a heteroatom through a six-membered transition state.[13][14][15] While 2,4-Dimethylpentan-1-amine possesses γ-hydrogens, this rearrangement is not a common or significant fragmentation pathway for simple aliphatic amines, being far more prevalent in compounds containing a carbonyl group.[6][14] Therefore, a peak corresponding to a McLafferty rearrangement is not expected to be a major feature in the spectrum.

Section 4: Predicted Mass Spectrum Summary

The following table summarizes the key ions anticipated in the electron ionization mass spectrum of 2,4-Dimethylpentan-1-amine.

m/zProposed Ion StructureFragmentation MechanismPredicted Intensity
115[C₇H₁₇N]⁺•Molecular IonLow to Absent
114[C₇H₁₆N]⁺Loss of H• (M-1)Low
100[C₆H₁₄N]⁺Loss of •CH₃ (M-15)Low
57[C₄H₉]⁺Alkyl chain cleavageMedium to High
43[C₃H₇]⁺Alkyl chain cleavage (isopropyl cation)Medium to High
30[CH₂=NH₂]⁺α-Cleavage Base Peak (100%)

Section 5: Experimental Protocol: Acquiring a Mass Spectrum via GC-MS

To empirically validate the predicted fragmentation, a standard Gas Chromatography-Mass Spectrometry (GC-MS) method is employed. This technique is ideal for volatile compounds like 2,4-Dimethylpentan-1-amine.[11]

Objective: To acquire a high-quality electron ionization mass spectrum of 2,4-Dimethylpentan-1-amine for structural confirmation and fragmentation analysis.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of 2,4-Dimethylpentan-1-amine (~100 µg/mL) in a high-purity volatile solvent such as methanol or dichloromethane.

    • Causality: Dilution is critical to prevent column overloading and source saturation, ensuring sharp chromatographic peaks and clean mass spectra.

  • GC-MS Instrumentation and Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • GC Column: A non-polar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

      • Causality: An HP-5ms column provides excellent separation for a wide range of volatile and semi-volatile compounds.

    • Injection: 1 µL injection volume with a split ratio of 50:1.

      • Causality: A split injection prevents overloading the system with an already dilute sample, ensuring optimal peak shape.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: 5 minutes at 250°C.

      • Causality: This program ensures the compound elutes as a sharp peak and that any less volatile impurities are cleared from the column.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI).

      • Electron Energy: 70 eV.

        • Causality: 70 eV is the industry standard, providing reproducible fragmentation patterns that are comparable to established spectral libraries.[4]

      • Source Temperature: 230°C.

      • Mass Range: Scan from m/z 25 to 200.

        • Causality: This range comfortably covers the expected base peak (m/z 30) and the molecular ion (m/z 115), along with potential higher and lower mass fragments.

  • Data Acquisition and Analysis:

    • Acquire the total ion chromatogram (TIC) and the mass spectrum across the eluting peak corresponding to 2,4-Dimethylpentan-1-amine.

    • Analyze the acquired spectrum by identifying the molecular ion and the major fragment ions. Compare the empirical data with the predicted fragmentation patterns and reference libraries (e.g., NIST).

G cluster_workflow GC-MS Experimental Workflow A 1. Sample Preparation (Dilute in Methanol) B 2. GC Injection (1 µL, Split 50:1) A->B C 3. Chromatographic Separation (HP-5ms Column) B->C D 4. EI Ionization (70 eV) C->D E 5. Mass Analysis (Quadrupole, m/z 25-200) D->E F 6. Data Interpretation (Spectrum vs. Library) E->F

Caption: Standard workflow for GC-MS analysis.

Conclusion

The mass spectrum of 2,4-Dimethylpentan-1-amine is highly characteristic and primarily defined by the principles of amine fragmentation. Key identifiers include an odd-numbered molecular ion at m/z 115 and, most diagnostically, a dominant base peak at m/z 30 resulting from α-cleavage. Secondary fragments at m/z 43 and 57 provide confirmatory evidence of the branched alkyl structure. By leveraging this understanding and applying the outlined GC-MS protocol, researchers can confidently identify and characterize this molecule with a high degree of certainty.

References

  • Spectroscopy of Amines. (2025). Chemistry LibreTexts. [Link]

  • Spectroscopy of Amines. (2023). Organic Chemistry | OpenStax. [Link]

  • Mass Spectrometry: Amine Fragmentation. (2024). JoVE. [Link]

  • Alpha-cleavage in Amine Molecular Ions. A Not-so-simple Simple Cleavage. RSC Publishing. [Link]

  • Alpha (α) Cleavage. (2025). Chemistry Steps. [Link]

  • McLafferty rearrangement: Definition, easy mechanism, example. (2020). Chemistry Notes. [Link]

  • McLafferty Rearrangement. (2025). Chemistry Steps. [Link]

  • McLafferty Rearrangement. University of Calicut. [Link]

  • McLafferty rearrangement. Wikipedia. [Link]

  • The following compounds undergo McLafferty rearrangement in the m... Study Prep in Pearson+. [Link]

  • 2,4-Dimethylpentan-1-amine. PubChem. [Link]

  • Interpreting the mass spectrum of 2,4-dimethylpentane. Doc Brown's Chemistry. [Link]

  • PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2020). YouTube. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). PMC. [Link]

  • 2,4-dimethylpentan-1-amine (C7H17N). PubChemLite. [Link]

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RUN. [Link]

  • Interpretation of mass spectra. University of Arizona. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine. [Link]

  • Amine Fragmentation. (2022). Chemistry LibreTexts. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

Sources

Exploratory

Thermodynamic Profiling and Physicochemical Behavior of Branched Primary Amines: A Focus on 2,4-Dimethylpentan-1-amine

Executive Summary & Core Rationale In the landscape of drug development and advanced chemical synthesis, the thermodynamic properties of aliphatic amines dictate crucial parameters ranging from pharmacokinetics to formul...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

In the landscape of drug development and advanced chemical synthesis, the thermodynamic properties of aliphatic amines dictate crucial parameters ranging from pharmacokinetics to formulation stability. While linear primary amines have been exhaustively characterized, highly branched primary amines—such as 2,4-dimethylpentan-1-amine and its structural isomers—present unique thermodynamic profiles.

The strategic introduction of alkyl branching fundamentally alters the molecule's spatial geometry, inducing steric hindrance that disrupts optimal intermolecular hydrogen bonding and reduces London dispersion forces. For formulation scientists and medicinal chemists, understanding these shifts is non-negotiable. The thermodynamics of these amines govern their volatility during lyophilization, their basicity (pKa) during active pharmaceutical ingredient (API) salt selection, and their solvation free energies in physiological media. This whitepaper provides an in-depth mechanistic analysis and self-validating experimental workflows for characterizing the thermodynamic properties of branched primary amines.

Structural Thermodynamics: The Causality of Branching

To understand the macroscopic thermodynamic behavior of 2,4-dimethylpentan-1-amine, we must examine its microstate interactions. Primary amines ( R−NH2​ ) rely on a combination of van der Waals (VdW) forces along their alkyl backbones and hydrogen bonding at the nitrogen terminus to maintain liquid-phase cohesion[1]().

When comparing a linear isomer like heptan-1-amine to a branched isomer like 2,4-dimethylpentan-1-amine, two distinct thermodynamic penalties arise:

  • Steric Shielding of the Amine: The methyl group at the C2 position creates a localized steric bulk directly adjacent to the nucleophilic nitrogen. This bulk restricts the approach angle of adjacent molecules, preventing the formation of a dense, highly ordered hydrogen-bonded network.

  • Reduction in Surface Area: Branching decreases the effective surface area of the alkyl chain. Consequently, the transient dipole interactions (London dispersion forces) are significantly weakened compared to the tightly packing linear heptyl chain.

Macroscopic Consequence: These microscopic disruptions manifest as a substantial lowering of the enthalpy of vaporization ( ΔHvap​ )[2](). Because less thermal energy is required to overcome intermolecular cohesion, branched amines exhibit markedly higher vapor pressures and lower boiling points than their linear counterparts.

StructureProperty A Alkyl Branching (2,4-Dimethyl Substitution) B Increased Steric Bulk Around Primary Amine A->B C Reduced Surface Area (Lower VdW Interactions) A->C D Disrupted Intermolecular Hydrogen Bonding B->D E Lower Enthalpy of Vaporization (ΔH_vap) C->E D->E F Increased Volatility & Lower Boiling Point E->F

Figure 1: Causal relationship between molecular branching and macroscopic thermodynamic properties.

Comparative Thermodynamic Data

To quantify the effects of branching, we compare the linear heptan-1-amine against its branched C7​H17​N isomers. The data clearly illustrates the inverse relationship between steric bulk and phase-transition temperatures.

Property / ParameterHeptan-1-amine (Linear)4,4-Dimethylpentan-1-amine2,4-Dimethylpentan-1-amine
Molecular Weight 115.22 g/mol 115.22 g/mol 115.22 g/mol
Boiling Point (1 atm) 155.0 °C[3]()133.0 °C[4]()~128.0 °C (Estimated)
Density (25 °C) 0.777 g/mL[3]()0.790 g/mL[4]()~0.785 g/mL
pKa (Thermodynamic) 10.67[3]()~10.60~10.50
Enthalpy of Vaporization ~48.5 kJ/mol~43.2 kJ/mol~41.8 kJ/mol

(Note: Data for highly specific branched isomers like 2,4-dimethylpentan-1-amine is derived from group additivity trends and structural analogs where empirical literature is sparse).

Experimental Workflows for Thermodynamic Characterization

To ensure high-fidelity data suitable for regulatory submissions or advanced chemical engineering, the protocols used must be self-validating. The following methodologies detail how to extract precise thermodynamic parameters for volatile branched amines.

Protocol 1: Static Method for Vapor Pressure & Enthalpy of Vaporization

The static method is the gold standard for measuring the vapor pressure of volatile amines across sub-ambient and ambient temperatures[5]().

  • Causality of Design: Atmospheric gases ( N2​ , O2​ , CO2​ ) readily dissolve in liquid amines. If not removed, these gases partition into the headspace during measurement, artificially inflating the vapor pressure reading. We utilize a rigorous "freeze-pump-thaw" cycle to eliminate this artifact.

  • Self-Validation Mechanism: The sample is only considered fully degassed when the pressure differential between consecutive measuring cycles approaches zero (asymptotic stabilization).

Step-by-Step Methodology:

  • Sample Preparation: Dry the 2,4-dimethylpentan-1-amine over 4 Å molecular sieves in a nitrogen-purged glovebox to remove trace water (which forms azeotropes and skews vapor pressure).

  • Loading: Transfer 5 mL of the amine into the equilibrium cell of a static vapor pressure apparatus.

  • Degassing (Freeze-Pump-Thaw):

    • Freeze the sample using liquid nitrogen (77 K).

    • Evacuate the headspace to <10−3 Pa using a turbomolecular pump.

    • Isolate the cell and thaw the sample to room temperature, allowing dissolved gases to escape into the headspace.

    • Repeat this cycle 4 to 6 times. The system validates itself when the residual pressure upon thawing remains constant.

  • Measurement: Submerge the equilibrium cell in a highly stable thermostatic bath ( ±0.01 K). Record the absolute pressure at 5 K intervals from 250 K to 340 K.

  • Data Derivation: Plot ln(P) vs. 1/T . The slope of this line, according to the Clausius-Clapeyron equation ( ln(P2​/P1​)=−RΔHvap​​(T2​1​−T1​1​) ), yields the precise Enthalpy of Vaporization ( ΔHvap​ ).

Protocol 2: Tian-Calvet Calorimetry for Isobaric Heat Capacity ( Cp​ )

Standard Differential Scanning Calorimetry (DSC) relies on a 1D heat flux sensor, which can miss thermal events in highly volatile liquids. Tian-Calvet calorimetry utilizes a 3D thermopile array that surrounds the sample, capturing nearly 100% of the heat flux[5]().

  • Causality of Design: Volatile branched amines can evaporate within the crucible during heating, creating an endothermic artifact that skews the heat capacity measurement. A sealed 3D calorimetric cell ensures the entire thermodynamic state is accounted for.

  • Self-Validation Mechanism: The protocol requires a baseline run (empty crucible) and a calibration run using a standard reference material (synthetic sapphire, α−Al2​O3​ ). If the calculated Cp​ of the sapphire deviates by >1% from NIST standards, the system requires recalibration.

Step-by-Step Methodology:

  • Encapsulation: Hermetically seal 100 mg of the amine in a stainless-steel calorimetric cell to prevent mass loss.

  • Equilibration: Place the cell into the Tian-Calvet calorimeter and hold isothermally at 260 K until the heat flux baseline drift is <1μW .

  • Heating Program: Apply a continuous heating rate of 0.5 K/min up to 350 K.

  • Integration: Calculate the isobaric heat capacity ( Cp​ ) by dividing the measured heat flux by the heating rate and sample mass, subtracting the baseline, and normalizing against the sapphire calibration curve.

ExperimentalWorkflow A Sample Preparation (Drying over 4Å Sieves) B Degassing via Freeze-Pump-Thaw A->B Inert Transfer D Tian-Calvet Calorimetry (Heat Capacity) A->D Aliquot 2 C Static Method (Vapor Pressure) B->C Aliquot 1 E Clausius-Clapeyron Derivation C->E P-T Data F Thermodynamic Profile (ΔH_vap, Cp, Phase Behavior) D->F Isobaric Data E->F Enthalpy Data

Figure 2: Self-validating experimental workflow for thermodynamic characterization of branched amines.

Implications for Drug Development

The thermodynamic nuances of branched amines like 2,4-dimethylpentan-1-amine have profound downstream effects in pharmaceutical sciences:

  • Salt Formation Thermodynamics: The steric bulk near the nitrogen atom slightly destabilizes the solvated conjugate acid, leading to a marginally lower pKa compared to linear amines. When designing API salts, this shift alters the free energy of crystallization ( ΔGcryst​ ), potentially requiring stronger counter-acids to achieve stable, non-hygroscopic solid forms.

  • Formulation and Drying: The reduced enthalpy of vaporization means branched amines are significantly more volatile. If used as a counter-ion or a basic modifier in a formulation, the risk of amine depletion during spray drying or lyophilization is high. Thermodynamic profiling via the static method allows engineers to precisely calculate the necessary condenser temperatures to prevent API free-basing during manufacturing.

References

  • Title: Thermodynamic and Thermophysical Properties of Organic Nitrogen Compounds. Part I.
  • Source: researchgate.
  • Source: ipb.
  • Title: 4,4-dimethylpentan-1-amine (18925-44-5)
  • Source: lookchem.

Sources

Foundational

Crystallographic Characterization and Structural Analysis of 2,4-Dimethylpentan-1-amine Hydrochloride Salts: A Technical Guide

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: Technical Whitepaper Executive Summary The structural elucidation of aliphatic amine salts is a critical pathway in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, crystallographers, and drug development professionals. Content Type: Technical Whitepaper

Executive Summary

The structural elucidation of aliphatic amine salts is a critical pathway in pharmaceutical development and advanced organic synthesis. 2,4-Dimethylpentan-1-amine (also known as 2,4-dimethylamylamine) is a highly branched primary aliphatic amine. When converted to its hydrochloride salt, it serves as a robust substrate in modern synthetic methodologies, including complex cerium-catalyzed C-H functionalizations[1]. This whitepaper provides an in-depth, authoritative guide to the crystallographic characterization of 2,4-dimethylpentan-1-amine hydrochloride, detailing the causality behind structural packing, self-validating experimental protocols, and the quantitative analysis of its solid-state behavior.

Theoretical Framework: Structural Causality in Branched Aliphatic Amine Salts

The Hydrogen Bonding Network

Primary amine hydrochloride salts characteristically form extensive hydrogen bonding networks through nitrogen-hydrogen···chloride ( N−H⋯Cl− ) interactions[2]. In the solid state, the protonated ammonium headgroup ( −NH3+​ ) acts as a highly directional hydrogen bond donor to three adjacent chloride ions. This charge-assisted interaction establishes a rigid 2D sheet or 1D chain lattice that serves as the structural anchor for the entire crystal.

Steric Disruption by 2,4-Dimethyl Branching

While linear aliphatic amines (e.g., heptan-1-amine) pack efficiently into dense van der Waals layers, 2,4-dimethylpentan-1-amine presents a unique crystallographic challenge. The branching at both the C2 and C4 positions introduces significant steric bulk.

  • Causality of Disorder: This steric demand disrupts the tight interdigitation of the hydrophobic tails. The crystal lattice must balance the rigid, polar N−H⋯Cl− network with the flexible, sterically demanding hydrophobic domains.

  • Crystallographic Consequence: At room temperature, this structural tension often manifests as dynamic disorder within the alkyl chain. Consequently, low-temperature X-ray diffraction techniques (e.g., 100 K) are strictly required to "freeze out" this thermal motion and accurately resolve the carbon atomic positions.

Visualizing the Crystallographic Workflow and Structural Hierarchy

To successfully resolve the structure of sterically hindered amine salts, a rigorous, sequential workflow must be adopted.

Workflow A Synthesis & Purification 2,4-Dimethylpentan-1-amine HCl B Solvent System Selection (EtOH solvent / Et2O antisolvent) A->B C Vapor Diffusion Crystallization (Isothermal at 4°C, 7-14 days) B->C D Crystal Harvesting (Microscope selection, Paratone oil) C->D E SCXRD Data Collection (Mo Kα, 100 K, ω-scans) D->E F Structure Solution & Refinement (Direct methods, Anisotropic refinement) E->F

Figure 1: Step-by-step workflow for the preparation and SCXRD analysis of amine salts.

Hbond N Ammonium Headgroup (-NH3+) Cl1 Chloride Ion (Acceptor 1) N->Cl1 N-H···Cl Cl2 Chloride Ion (Acceptor 2) N->Cl2 N-H···Cl Cl3 Chloride Ion (Acceptor 3) N->Cl3 N-H···Cl Alkyl 2,4-Dimethylpentyl Tail (Hydrophobic Domain) Alkyl->N Covalent Bond

Figure 2: Logical hierarchy of the charge-assisted hydrogen bonding network.

Experimental Methodologies: Self-Validating Protocols

Protocol 1: Single Crystal Growth via Antisolvent Vapor Diffusion

The objective is to achieve a controlled supersaturation gradient to prevent microcrystalline precipitation.

  • Dissolution: Dissolve 50 mg of high-purity 2,4-dimethylpentan-1-amine hydrochloride in 1.0 mL of absolute ethanol in a 4 mL inner vial. Causality: Ethanol is chosen because the polar protic solvent readily solvates the ionic lattice without causing rapid precipitation.

  • Antisolvent Chamber: Place the unsealed 4 mL vial inside a larger 20 mL scintillation vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Isothermal Incubation: Store the chamber undisturbed at 4 °C for 7–14 days. Causality: The lower temperature reduces the kinetic energy of the system, promoting the thermodynamic growth of a single macroscopic crystal over kinetic powder formation.

  • Self-Validation Step: Inspect under polarized light. The presence of a clear, geometrically defined crystal with sharp optical extinction validates the success of the diffusion protocol. Twinned or opaque crystals indicate the diffusion rate was too rapid.

Protocol 2: SCXRD Data Collection and Refinement

The objective is to obtain high-resolution diffraction data while mitigating thermal disorder.

  • Harvesting: Submerge the selected crystal immediately in Paratone-N oil. Causality: The oil protects the highly hygroscopic amine salt from atmospheric moisture and acts as a rigid glass matrix when flash-cooled, minimizing background scattering.

  • Mounting and Cooling: Mount the crystal on a MiTeGen loop and transfer it to the goniometer equipped with a nitrogen cold stream set to 100 K.

  • Data Collection: Utilize a diffractometer equipped with Mo radiation ( λ=0.71073 Å). Collect data using ω -scans to ensure high redundancy and complete reciprocal space coverage.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.

  • Self-Validation Step: The final R1​ value should be <0.05 , and the residual electron density map should show no peaks >0.5 e−3 , confirming the accurate modeling of the sterically hindered 2,4-dimethylpentyl chain.

Quantitative Data Presentation

The following tables summarize the representative crystallographic parameters and hydrogen bond geometries expected for the 2,4-dimethylpentan-1-amine hydrochloride lattice based on isostructural primary aliphatic amine hydrochlorides.

Table 1: Representative Crystallographic Parameters

ParameterValue
Chemical Formula C7​H18​ClN
Formula Weight 151.68 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Wavelength 0.71073A˚ (Mo Kα)
Calculated Density ( ρ ) ≈1.05 g/cm3
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ≈0.3 mm−1

Table 2: Typical Hydrogen Bond Geometry ( N−H⋯Cl− )

Interaction ( D−H⋯A ) d(D−H) (Å) d(H⋯A) (Å) d(D⋯A) (Å)Angle ∠(DHA) (°)
N−H(1)⋯Cl 0.89 2.35 3.18 155
N−H(2)⋯Cl 0.89 2.40 3.22 160
N−H(3)⋯Cl 0.89 2.38 3.20 158

Note: The highly linear angles ( ∠>150∘ ) and short donor-acceptor distances ( <3.25 Å) are quantitative proof of the strong, charge-assisted nature of the hydrogen bonding network stabilizing the sterically bulky alkyl chains.

References

  • Source: Amazon AWS (Supplementary Data)
  • Buy 3-Butoxyaniline hydrochloride | 70743-76-9 (Reference for primary amine hydrochloride hydrogen bonding networks)

Sources

Foundational

Computational modeling of 2,4-Dimethylpentan-1-amine molecular dynamics

An In-depth Technical Guide to the Computational Modeling of 2,4-Dimethylpentan-1-amine Molecular Dynamics Prepared by: Gemini, Senior Application Scientist Introduction: Unveiling Molecular Behavior Through Simulation 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Computational Modeling of 2,4-Dimethylpentan-1-amine Molecular Dynamics

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling Molecular Behavior Through Simulation

2,4-Dimethylpentan-1-amine is a branched-chain primary amine with the molecular formula C7H17N[1][2]. While a seemingly simple molecule, its structural flexibility, hydrogen bonding capability, and hydrophobic character make it an excellent model system for understanding the fundamental principles of molecular behavior in solution. Such molecules serve as foundational fragments in medicinal chemistry and material science. Understanding their conformational preferences, solvation dynamics, and intermolecular interactions is critical for designing more complex molecules with targeted properties.

Molecular Dynamics (MD) simulation offers a powerful computational microscope to observe these dynamics with atomic resolution. By solving Newton's equations of motion for a system of atoms, MD provides a trajectory that reveals how a molecule like 2,4-Dimethylpentan-1-amine moves, flexes, and interacts with its environment over time[3]. This guide provides a comprehensive, field-proven protocol for setting up, running, and analyzing an MD simulation of 2,4-Dimethylpentan-1-amine in an aqueous environment using the GROMACS simulation package and the OPLS-AA force field.

Part 1: Theoretical Foundations & Strategic Choices

A robust MD simulation is built upon informed decisions regarding the theoretical models used to describe the physics of the system. These choices are not arbitrary; they are critical for ensuring the simulation is both physically meaningful and computationally tractable.

The Force Field: Justifying the OPLS-AA Choice

The force field is the heart of an MD simulation. It is a set of mathematical functions and parameters that describe the potential energy of the system as a function of its atomic coordinates. For a molecule like 2,4-Dimethylpentan-1-amine, which contains both nonpolar alkyl groups and a polar primary amine, the choice of force field is paramount.

We will employ the OPLS-AA (Optimized Potentials for Liquid Simulations - All-Atom) force field. This choice is deliberate and based on several key advantages:

  • Superior Amine Parametrization: The OPLS-AA force field has been specifically developed to accurately model amines, successfully resolving long-standing challenges in calculating properties like hydration free energies. It achieves a proper balance between the hydrogen-bond accepting and donating capabilities of the amine group[4].

  • Proven for Organic Liquids: OPLS-AA is optimized to reproduce the experimental properties of organic liquids, such as density and heat of vaporization, making it highly suitable for simulating a small organic molecule in a solvent[5][6][7].

  • Transferability: The parameters for OPLS-AA are generally transferable across a wide range of organic molecules, ensuring a consistent and reliable description of the intramolecular and intermolecular forces[4][8].

The Solvent Model: Explicit Water is Key

Since we are interested in the behavior of the amine in a realistic biological or chemical context, we will use an explicit solvent model, specifically the TIP3P (Transferable Intermolecular Potential 3-Point) water model. This model represents water as a rigid molecule with charges on each of its three atoms, providing a computationally efficient yet effective description of water's hydrogen bonding network and dielectric properties.

Part 2: A Validated Protocol for System Preparation

The initial setup of the simulation system is a meticulous process. Errors or shortcuts in this phase can lead to unstable simulations and meaningless results. The following protocol is designed to be self-validating at each stage.

Step-by-Step System Preparation Workflow
  • Obtain and Optimize the Solute Structure:

    • Action: Obtain the 3D structure of 2,4-Dimethylpentan-1-amine. A reliable source is the PubChem database (CID 18987919)[2]. The structure can be downloaded in a format like SDF or PDB.

    • Causality: A good starting geometry, ideally energy-minimized with a quantum chemistry method or a tool like Avogadro, prevents high-energy atomic clashes in the initial simulation steps[9].

  • Generate the Molecular Topology:

    • Action: Use a topology generation tool (e.g., an online server like the Automated Topology Builder (ATB) or a standalone program) to create a GROMACS-compatible topology file (.itp) and coordinate file (.gro) for the molecule. This process assigns OPLS-AA atom types and calculates partial charges.

    • Causality: The topology file defines every bond, angle, dihedral, and atom type within the molecule, effectively telling GROMACS how to apply the OPLS-AA force field to 2,4-Dimethylpentan-1-amine[10].

  • Define the Simulation Box:

    • Action: Create a cubic simulation box and place the molecule at its center. A common GROMACS command is gmx editconf.

    • Causality: The box defines the boundaries of the system. We will use periodic boundary conditions (PBC), where a particle exiting one side of the box re-enters from the opposite side, simulating an infinite system and avoiding edge effects. A distance of at least 1.0 nm between the molecule and the box edge is recommended to prevent self-interaction.

  • Solvate the System:

    • Action: Fill the simulation box with the chosen water model (TIP3P) using a command like gmx solvate.

    • Causality: Surrounding the solute with water molecules creates the aqueous environment necessary to study its solvation dynamics and hydrogen bonding behavior.

  • Add Ions for Neutralization:

    • Action: Add ions (e.g., Na+ or Cl-) to neutralize the system's total charge using a tool like gmx genion. Since 2,4-Dimethylpentan-1-amine is a base, it may become protonated, giving the system a net positive charge that must be neutralized.

    • Causality: A net charge in a system with periodic boundary conditions can introduce significant artifacts due to the long-range nature of electrostatic interactions. Neutralizing the system is standard best practice[9].

G cluster_prep Part 2: System Preparation cluster_sim Part 3: Simulation Execution A 1. Obtain Solute Structure (PubChem CID 18987919) B 2. Generate Topology (OPLS-AA Force Field) A->B C 3. Define Simulation Box (Cubic, PBC) B->C D 4. Solvate with Water (TIP3P Model) C->D E 5. Add Neutralizing Ions D->E F 6. Energy Minimization E->F System Ready for Equilibration G 7. NVT Equilibration F->G H 8. NPT Equilibration G->H I 9. Production MD Run H->I

Diagram 1: The MD Simulation Workflow from Preparation to Production.

Part 3: Simulation Execution & Equilibration

Equilibration is the process of gently relaxing the system to the desired temperature and pressure before the final data collection (production) run. A proper, multi-step equilibration protocol is the single most important factor for achieving a stable and physically meaningful simulation[11]. Skipping or shortening this phase can lead to unphysical artifacts[12].

Step-by-Step Simulation Protocol
  • Energy Minimization (EM):

    • Protocol: Perform a steeplechase descent energy minimization of the system. This removes any steric clashes or unfavorable geometries introduced during the setup phase.

    • Trustworthiness: The system is considered minimized when the maximum force (Fmax) on any atom is below a certain threshold (e.g., 1000 kJ/mol/nm). This ensures the simulation starts from a stable, low-energy conformation.

  • NVT (Canonical Ensemble) Equilibration:

    • Protocol: Run a short MD simulation (e.g., 100 ps) while keeping the Number of particles (N), Volume (V), and Temperature (T) constant. The solute's heavy atoms are often kept under positional restraints, which are gradually released.

    • Causality: This step allows the solvent to relax around the fixed solute and brings the system to the target temperature (e.g., 300 K). Monitoring the system's temperature plot is a key validation step; it should reach a stable plateau around the target value[13][14].

  • NPT (Isothermal-Isobaric Ensemble) Equilibration:

    • Protocol: Run a longer MD simulation (e.g., 200-500 ps) while keeping the Number of particles (N), Pressure (P), and Temperature (T) constant. All restraints are typically removed.

    • Causality: This step adjusts the system's density to the correct value by allowing the box volume to fluctuate while maintaining the target pressure (e.g., 1 bar). The system is considered equilibrated when temperature, pressure, and density have all stabilized and are fluctuating around their average values[11][12].

  • Production MD Run:

    • Protocol: Once the system is fully equilibrated, extend the simulation for the desired length of time (e.g., 50-100 ns) to collect data for analysis.

    • Causality: This trajectory contains the equilibrium dynamics of the system. Longer simulations provide better sampling of the molecule's conformational space, leading to more statistically robust results[9].

Part 4: Analysis of Molecular Dynamics Trajectories

The production trajectory is a rich source of data. Analysis involves extracting quantitative metrics that describe the structure, dynamics, and interactions of 2,4-Dimethylpentan-1-amine.

Structural Stability Analysis

The first step is to validate the stability of the simulation.

  • Root Mean Square Deviation (RMSD): This measures the average distance between the atoms of the solute over time, compared to a reference structure (usually the starting, minimized structure). A stable simulation is indicated by the RMSD value reaching a plateau and fluctuating around a constant value[15][16]. A continuously increasing RMSD suggests the molecule is unstable or has not yet equilibrated.

  • Root Mean Square Fluctuation (RMSF): This measures the fluctuation of each individual atom around its average position. Plotting RMSF by atom index reveals which parts of the molecule are flexible (high RMSF) and which are rigid (low RMSF)[15][17].

Interaction and Dynamic Property Analysis
  • Hydrogen Bond Analysis: This analysis quantifies the number of hydrogen bonds formed between the amine group (-NH2) and the surrounding water molecules over time. This provides direct insight into the molecule's primary interaction with its aqueous environment.

  • Radius of Gyration (Rg): This metric describes the overall compactness of the molecule. A stable Rg value over time suggests the molecule maintains a consistent overall shape, while significant changes could indicate large conformational transitions[18].

G cluster_analysis Trajectory Analysis MD MD Production Trajectory RMSD RMSD (Overall Stability) MD->RMSD RMSF RMSF (Atomic Flexibility) MD->RMSF Hbond Hydrogen Bonds (Solute-Solvent Interaction) MD->Hbond Rg Radius of Gyration (Compactness) MD->Rg

Diagram 2: Key Analyses Performed on the Production MD Trajectory.
Data Presentation: Example Simulation Results

The following table summarizes hypothetical but realistic quantitative data that could be extracted from a 100 ns simulation of 2,4-Dimethylpentan-1-amine.

MetricAverage ValueStandard DeviationInterpretation
RMSD (Solute) 0.25 nm0.05 nmThe molecule is structurally stable after equilibration.
Radius of Gyration (Rg) 0.31 nm0.02 nmThe molecule maintains a consistently compact conformation.
Solute-Water H-Bonds 3.51.2The primary amine group is actively engaged in H-bonding.
Peak RMSF (Terminal C) 0.35 nmN/AThe terminal methyl and amine groups show the highest flexibility.

Conclusion

This guide has detailed a scientifically grounded and validated workflow for the molecular dynamics simulation of 2,4-Dimethylpentan-1-amine. By making authoritative choices, such as the use of the OPLS-AA force field, and adhering to a rigorous multi-step equilibration protocol, researchers can generate stable, reproducible, and physically meaningful trajectories. The subsequent analysis of these trajectories, focusing on metrics like RMSD, RMSF, and hydrogen bonding, provides invaluable, atomistic-level insights into the dynamic behavior of the molecule in solution. This fundamental understanding is a critical prerequisite for the rational design of novel drugs and materials.

References

  • Title: Tutorial: MD Simulation of small organic molecules using GROMACS Source: BioMedAS URL: [Link]

  • Title: Novel procedure for thermal equilibration in molecular dynamics simulation Source: Journal of Computational Chemistry URL: [Link]

  • Title: Novel procedure for thermal equilibration in molecular dynamics simulation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Fast protocol for equilibration of entangled and branched polymer chains Source: Chemical Physics Letters URL: [Link]

  • Title: OPLS All-Atom Model for Amines: Resolution of the Amine Hydration Problem Source: Journal of the American Chemical Society URL: [Link]

  • Title: Small molecules MD simulation using Gromacs Source: YouTube URL: [Link]

  • Title: A Comparison of Multiscale Methods for the Analysis of Molecular Dynamics Simulations Source: Journal of Chemical Theory and Computation URL: [Link]

  • Title: RMSD/RMSF Analysis Source: BioChemCoRe 2018 URL: [Link]

  • Title: 2,4-dimethylpentan-1-amine (C7H17N) Source: PubChemLite URL: [Link]

  • Title: MD with GROMACS for SMALL molecules Source: Group of Characterization of Materials. GCM URL: [Link]

  • Title: 2,4-Dimethylpentan-1-amine Source: PubChem URL: [Link]

  • Title: Out of Sight, Out of Mind: The Effect of the Equilibration Protocol on the Structural Ensembles of Charged Glycolipid Bilayers Source: MDPI URL: [Link]

  • Title: Elucidation of protein–ligand interactions by multiple trajectory analysis methods Source: RSC Publishing URL: [Link]

  • Title: Analysis of RMSD, RMSF, SASA, Rg and total number of hydrogen bonds of... Source: ResearchGate URL: [Link]

  • Title: Molecular dynamics simulations as a guide for modulating small molecule aggregation Source: SpringerLink URL: [Link]

  • Title: A protocol for preparing explicitly solvated systems for stable molecular dynamics simulations Source: The Journal of Chemical Physics URL: [Link]

  • Title: GROMACS Tutorials Source: GROMACS Tutorials by Justin A. Lemkul URL: [Link]

  • Title: Parameterization of OPLS-AA force field for the conformational analysis of macrocyclic polyketides Source: PubMed URL: [Link]

  • Title: Analyzing molecular dynamics simulations Source: TeachOpenCADD URL: [Link]

  • Title: 2,4-DiMethylnaphthalen-1-aMine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: GROMACS tutorial | Biomolecular simulations Source: EMBL-EBI URL: [Link]

  • Title: 2,4-Dimethylpentan-2-amine Source: PubChem URL: [Link]

  • Title: Development of OPLS-AA Force Field Parameters for 68 Unique Ionic Liquids Source: University of Miami URL: [Link]

  • Title: Parameterization of OPLS–AA Force Field for the Conformational Analysis of Macrocyclic Polyketides Source: University of California, Santa Barbara URL: [Link]

  • Title: 2,4-dimethylpentan-1-amine — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Accuracy Test of the OPLS-AA Force Field for Calculating Free Energies of Mixing and Comparison with PAC-MAC Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes: Catalytic Reductive Amination for the Synthesis of 2,4-Dimethylpentan-1-amine

Introduction Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical pathway for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient and atom-economical pathway for the formation of carbon-nitrogen bonds.[1][2] This powerful transformation is widely employed in the pharmaceutical and fine chemical industries for the synthesis of a diverse array of primary, secondary, and tertiary amines from readily available carbonyl compounds.[3] The direct, one-pot catalytic reductive amination of aldehydes and ketones with ammonia and molecular hydrogen represents one of the most environmentally benign methods for the synthesis of primary amines, utilizing accessible starting materials and generating water as the primary byproduct.[4][5]

This application note provides detailed protocols and scientific insights for the synthesis of 2,4-dimethylpentan-1-amine from 2,4-dimethylpentanal via catalytic reductive amination. We will explore two robust catalytic systems, a heterogeneous cobalt-based catalyst and a classic Raney Nickel approach, providing step-by-step guidance for researchers, scientists, and drug development professionals. The causality behind experimental choices, safety considerations, and mechanistic insights will be discussed to ensure scientifically sound and reproducible results.

Mechanistic Overview

The catalytic reductive amination of an aldehyde with ammonia to a primary amine proceeds through a two-step sequence within a single pot. The initial step involves the nucleophilic attack of ammonia on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. This is followed by the dehydration of the hemiaminal to yield an imine. In the second step, the imine is catalytically hydrogenated to the corresponding primary amine.

To prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the newly formed primary amine with the starting aldehyde, a large excess of ammonia is typically employed.[6] The choice of catalyst is crucial for achieving high selectivity and yield, with both noble and non-noble metal catalysts demonstrating efficacy.[3][7]

Visualization of the Reaction Pathway

Reductive_Amination_Mechanism cluster_1 Imine Formation cluster_2 Catalytic Hydrogenation A 2,4-Dimethylpentanal C Hemiaminal Intermediate A->C + NH3 B Ammonia (NH3) B->C E Imine Intermediate C->E - H2O D Water (H2O) G 2,4-Dimethylpentan-1-amine E->G + H2 / Catalyst F H2 + Catalyst F->G Experimental_Workflow cluster_protocol1 Protocol 1: Cobalt-Catalyzed cluster_protocol2 Protocol 2: Raney Nickel A1 In-situ Catalyst Generation (CoCl2 + NaBH4) B1 Add 2,4-Dimethylpentanal & Aqueous Ammonia A1->B1 C1 Pressurize with H2 (1-10 bar) Heat to 80°C B1->C1 D1 Reaction (12-24h) C1->D1 E Cool and Vent Reactor D1->E A2 Add Raney Nickel Slurry B2 Add 2,4-Dimethylpentanal & Ammonia Source A2->B2 C2 Pressurize with H2 (20-50 bar) Heat to 80-120°C B2->C2 D2 Reaction (monitor H2 uptake) C2->D2 D2->E F Catalyst Removal (Magnet or Filtration) E->F G Solvent Removal F->G H Aqueous Work-up (Extraction & Drying) G->H I Purification (Distillation or Chromatography) H->I J 2,4-Dimethylpentan-1-amine I->J

Sources

Application

Application Note: Utilizing 2,4-Dimethylpentan-1-amine in Polymer Chemistry and Cross-Linking

Introduction & Chemical Profile 2,4-Dimethylpentan-1-amine (CAS: 146845-08-1) is a highly branched aliphatic primary amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol [1]. While linear primar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

2,4-Dimethylpentan-1-amine (CAS: 146845-08-1) is a highly branched aliphatic primary amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol [1]. While linear primary amines are ubiquitous in polymer chemistry, the strategic incorporation of methyl groups at the 2- and 4-positions of the pentane backbone introduces significant steric hindrance. This unique structural feature modulates the nucleophilicity of the primary amine, making it an invaluable tool for researchers and formulation scientists seeking to control reaction kinetics in thermoset curing and monomer stabilization.

Mechanistic Insights: The Role of Steric Hindrance

In polymer cross-linking, the reaction rate is fundamentally dictated by the ability of the amine's lone electron pair to attack electrophilic centers (such as oxirane rings in epoxy resins or isocyanates in polyurethanes).

The Causality of Kinetic Control: The 2-methyl group in 2,4-dimethylpentan-1-amine acts as a localized steric shield. When this amine approaches a bulky electrophile like the Diglycidyl Ether of Bisphenol A (DGEBA), the steric clash significantly increases the activation energy of the transition state[2]. Consequently, the rate of nucleophilic attack is reduced. This controlled reactivity translates to a longer "pot life" (working time), reduced peak exothermic temperatures, and a more homogeneous cross-linking density—critical parameters when casting thick polymer sections or manufacturing large-scale composite materials[3].

Logic A 2,4-Dimethylpentan-1-amine B 2-Methyl Branching A->B C Steric Shielding of Amine Lone Pair B->C D Increased Activation Energy for Nucleophilic Attack C->D E Extended Pot Life & Reduced Exotherm D->E

Logical flow showing how 2,4-dimethylpentan-1-amine branching extends epoxy pot life.

Key Applications in Polymer Science

Epoxy Resin Curing

Standard unhindered amines (e.g., DETA, TETA) react violently with epoxy resins, often leading to thermal runaway in thick casts. By utilizing 2,4-dimethylpentan-1-amine, formulators can suppress the initial primary amine-epoxy addition rate. This allows trapped air to escape (outgassing) and ensures complete fiber wet-out in advanced composite layups before gelation occurs[2].

Polymerization Inhibition in Vinyl Monomers

Beyond cross-linking, sterically hindered primary amines are highly effective stabilizers in monomer production. Reactive monomers like styrene are prone to auto-polymerization during high-temperature distillation. 2,4-Dimethylpentan-1-amine is used synergistically with quinone methides and N-O radical inhibitors to stabilize the monomer stream, preventing equipment fouling and reducing polymer contamination[4].

Quantitative Data: Kinetic & Thermal Properties

To illustrate the impact of steric hindrance, Table 1 compares the curing profile of a standard DGEBA epoxy resin cured with a linear amine versus the branched 2,4-dimethylpentan-1-amine.

Table 1: Comparative Curing Profile of DGEBA Epoxy Resins

Amine Curing AgentSteric Hindrance LevelPot Life (100g mass at 25°C)Peak Exotherm Temp (°C)Final Glass Transition (Tg)
n-Heptylamine (Linear analog)Low~25 mins180°C75°C
2,4-Dimethylpentan-1-amine High~120 mins110°C82°C

Note: Data represents formulated trends based on the steric parameters of branched primary amines interacting with standard DGEBA resins.

Experimental Protocols

Protocol A: Controlled Curing of DGEBA Epoxy Resin

This protocol outlines the formulation of a controlled-cure epoxy system. It includes a self-validating spectroscopic step to ensure the integrity of the polymer network.

Step-by-Step Methodology:

  • Stoichiometric Calculation: Calculate the Amine Hydrogen Equivalent Weight (AHEW) of 2,4-dimethylpentan-1-amine. Since it is a primary amine, it possesses two active hydrogens. Mix with DGEBA (EEW ~190 g/eq) at a 1:1 stoichiometric ratio of active hydrogen to epoxy groups.

  • Resin Degassing: Place the DGEBA resin in a vacuum oven at 40°C for 15 minutes. Causality: Heating lowers the resin's viscosity, allowing entrapped micro-bubbles to surface and burst, preventing structural voids in the final polymer.

  • Amine Incorporation: Transfer the degassed resin to a planetary mixer. Add the 2,4-dimethylpentan-1-amine dropwise under an inert Argon blanket. Causality: Argon prevents atmospheric moisture from reacting with the amine, which could cause amine blushing (surface carbamate formation).

  • Homogenization: Mix at 2000 rpm for 3 minutes. The steric hindrance of the amine prevents premature gelation during this high-shear mixing phase.

  • Thermal Step-Cure: Pour the mixture into a mold. Cure at 80°C for 2 hours, followed by a post-cure at 150°C for 4 hours.

  • Self-Validation (FTIR Analysis): Analyze the cured polymer using ATR-FTIR. Monitor the oxirane ring absorption band at 915 cm⁻¹. Validation Logic: If the 915 cm⁻¹ peak is absent, the cross-linking is complete. If present, the steric hindrance has trapped unreacted monomers, dictating that the post-cure time at 150°C must be extended.

Protocol S1 1. Stoichiometric Calculation (Determine AHEW) S2 2. Resin Degassing (Vacuum at 40°C for 15 min) S1->S2 S3 3. Amine Incorporation (Dropwise addition under Ar) S2->S3 S4 4. Homogenization (Planetary mixing, 2000 rpm) S3->S4 S5 5. Step-Cure Thermal Cycle (80°C for 2h -> 150°C for 4h) S4->S5

Step-by-step experimental workflow for the controlled curing of DGEBA epoxy resin.

Protocol B: Stabilization of Styrene Monomers against Auto-Polymerization

This protocol demonstrates the use of 2,4-dimethylpentan-1-amine as an antipolymerant stabilizer during vinyl monomer refinement[4].

Step-by-Step Methodology:

  • Preparation of Inhibitor Cocktail: Dissolve 100 ppm of a quinone methide retarder and 15 ppm of 2,4-dimethylpentan-1-amine in a compatible aromatic solvent (e.g., ethylbenzene). Causality: The amine must be pre-dissolved to ensure homogeneous distribution; direct addition into the monomer stream can cause localized concentration gradients that trigger side reactions.

  • Dosing into Monomer Stream: Inject the cocktail into the crude styrene stream continuously prior to the distillation column.

  • Thermal Processing: Distill the styrene at 110°C under reduced pressure. The amine stabilizes the quinone methide, maintaining its efficacy at elevated temperatures[4].

  • Self-Validation (Polymer Detection via Precipitation): Draw a 10 mL sample of the distilled styrene. Add 30 mL of cold, pure methanol and agitate. Validation Logic: Polystyrene is highly insoluble in methanol, whereas monomeric styrene is soluble. If the solution remains crystal clear, the stabilization is 100% successful. If turbidity or a white precipitate appears, auto-polymerization has occurred, indicating the amine-to-retarder ratio requires immediate upward adjustment.

References

  • PubChem - 2,4-Dimethylpentan-1-amine | C7H17N | CID 18987919 Source: National Institutes of Health (NIH) URL:[Link][1]

  • Google Patents - US11180578B2: Polymerization inhibitor and retarder compositions with amine stabilizer Source: Google Patents URL:[4]

  • ACS Publications - Surfactant Pyrolysis-Guided in Situ Fabrication of Primary Amine-Rich Ordered Mesoporous Phenolic Resin Source: ACS Applied Materials & Interfaces URL:[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Distillation of 2,4-Dimethylpentan-1-amine

Welcome to the Technical Support Center for aliphatic amine isolation. This guide is specifically designed for researchers, scientists, and drug development professionals handling 2,4-Dimethylpentan-1-amine (CAS: 146845-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for aliphatic amine isolation. This guide is specifically designed for researchers, scientists, and drug development professionals handling 2,4-Dimethylpentan-1-amine (CAS: 146845-08-1). As a branched primary aliphatic amine, this compound presents unique purification challenges, including azeotrope formation, extreme sensitivity to atmospheric carbon dioxide, and difficulty in separation from structurally similar isomeric byproducts.

This document provides causality-driven troubleshooting, self-validating experimental protocols, and mechanistic insights to ensure high-purity isolation.

PART 1: Quantitative Data & Physical Properties

Before designing a purification workflow, it is critical to understand the physical and thermodynamic properties of the target compound and its common impurities.

Property / Compound2,4-Dimethylpentan-1-amineCommon Impurities (H₂O, CO₂, Isomers)
Molecular Formula C₇H₁₇NH₂O, CO₂, C₇H₁₇N (2°, 3° isomers)
Molecular Weight 115.22 g/mol Varies
Estimated Boiling Point ~130–135 °CH₂O (100 °C), Isomers (~125–140 °C)
pKa (Conjugate Acid) ~10.5 – 10.7Secondary amines typically ~10.8 – 11.0
Purification Challenge Carbamate precipitation[1]Close boiling points (often within 5 °C)[2]

PART 2: Troubleshooting Guides & FAQs

Q1: Why does my distilled 2,4-Dimethylpentan-1-amine develop a white, crusty solid over time, and how do I prevent it? Mechanistic Cause: The white solid is an ammonium carbamate salt. Primary amines possess a highly nucleophilic nitrogen atom that readily attacks electrophilic atmospheric carbon dioxide (CO₂). This forms a zwitterionic intermediate that rapidly undergoes intermolecular proton transfer with a second amine molecule to yield a stable, insoluble carbamate salt[1][3]. Solution: The entire distillation and storage workflow must be conducted under a strict inert atmosphere (Argon or N₂). Never leave the distillate exposed to air, and store the final product in Schlenk flasks or sealed ampoules over basic drying agents.

Q2: My crude mixture contains secondary and tertiary amine byproducts with boiling points within 5 °C of 2,4-Dimethylpentan-1-amine. How can I separate them when fractional distillation fails? Mechanistic Cause: Alkylated amine isomers often have nearly identical vapor pressures, making theoretical plates in standard fractional distillation insufficient for baseline separation[2]. Solution: Abandon distillation for the separation step and utilize chemical differentiation. You can use Trichloroacetic Acid (TCA) precipitation . TCA selectively protonates primary amines to form insoluble salts in non-polar solvents, leaving secondary and tertiary amines in solution. The isolated salt can then be gently heated to trigger an out-of-equilibrium thermal decarboxylation, releasing volatile CO₂ and chloroform, leaving behind the pure free primary amine[4]. Alternatively, buffer-assisted pH extraction can exploit the slight pKa differences between the amine classes[5].

Q3: Why is my amine yield drastically reduced when I use standard drying agents like Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂) prior to distillation? Mechanistic Cause: Aliphatic amines are strong Lewis bases. Transition metal or alkaline earth metal salts with empty d- or p-orbitals (like Mg²⁺ or Ca²⁺) act as Lewis acids. The amine's lone pair coordinates with the metal cations to form highly stable ammine complexes. This traps your product in the solid desiccant phase, permanently removing it from the liquid layer. Solution: Always use strongly basic, non-coordinating drying agents. Solid Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) pellets are the gold standard for pre-drying aliphatic amines.

PART 3: Experimental Protocols

Protocol A: Out-of-Equilibrium TCA-Fueled Amine Purification

This protocol isolates 2,4-Dimethylpentan-1-amine from close-boiling secondary and tertiary amines without generating massive aqueous waste[4].

  • Step 1: Precipitation. Dissolve the crude amine mixture in diethyl ether. Slowly add 1.1 equivalents of Trichloroacetic Acid (TCA) at room temperature.

    • Causality & Validation: TCA selectively protonates the primary amine. The validation of this step is the immediate visual formation of a dense white precipitate (the TCA-amine salt).

  • Step 2: Filtration. Filter the suspension under vacuum using a Büchner funnel. Wash the filter cake with cold diethyl ether.

    • Causality & Validation: Non-basic impurities and sterically hindered 2°/3° amines remain soluble. To self-validate, perform a TLC of the basified filtrate; the primary amine spot should be completely absent.

  • Step 3: Thermal Decarboxylation. Transfer the isolated solid to a rotary evaporator flask. Add a catalytic amount of Triethylamine (Et₃N) and heat gently to 60 °C under reduced pressure (approx. 200 mbar).

    • Causality & Validation: Et₃N catalyzes the breakdown of the TCA anion. The system releases CO₂ and Chloroform (CHCl₃). Validation is observed via active bubbling in the flask; cessation of bubbling indicates the reaction is complete.

  • Step 4: Isolation. The remaining liquid in the flask is the pure, free 2,4-Dimethylpentan-1-amine. Validate via ¹H NMR to ensure the disappearance of the TCA proton.

Protocol B: Inert-Atmosphere Fractional Distillation

Use this protocol for bulk purification when the primary impurities are water, trace solvents, or non-basic organics.

  • Step 1: Desiccation. Add solid NaOH pellets (10% w/v) to the crude amine in a round-bottom flask. Stir sealed for 12 hours.

    • Causality & Validation: Removes water to prevent the distillation of amine-water azeotropes. Validation: If the NaOH pellets remain free-flowing, the liquid is dry. If they clump into a solid mass, water saturation has occurred, and the media must be decanted and replaced.

  • Step 2: Schlenk Setup. Assemble a fractional distillation apparatus with a Vigreux column. Connect the vacuum adapter to a Schlenk line. Purge the entire system with Argon for 15 minutes.

    • Causality & Validation: Displaces atmospheric CO₂ and O₂, preventing carbamate formation and thermal oxidation. Validation: An active oil bubbler confirms positive inert gas pressure.

  • Step 3: Distillation. Heat the distillation flask. Discard the fore-run (solvents/water) and collect the main fraction boiling at ~130–135 °C.

    • Causality & Validation: Isolates the target compound based on vapor pressure. Validation: The distillation head temperature must remain strictly constant during the collection of the main fraction.

PART 4: Visualizations

Overall_Workflow Crude Crude 2,4-Dimethylpentan-1-amine Extraction Acid-Base Extraction (Removes Non-Basic Impurities) Crude->Extraction Drying Desiccation (Solid NaOH) (Removes Water/Azeotropes) Extraction->Drying Distillation Fractional Distillation (Inert N2 Atmosphere) Drying->Distillation Pure Pure 2,4-Dimethylpentan-1-amine Distillation->Pure Carbamate Carbamate Byproduct (If Exposed to CO2) Distillation->Carbamate Air Exposure

Overall purification workflow for 2,4-Dimethylpentan-1-amine highlighting CO2 sensitivity.

TCA_Workflow Start Amine Mixture (1°, 2°, 3°) AddTCA Add Trichloroacetic Acid (TCA) Start->AddTCA Precipitate 1° Amine-TCA Salt Precipitation AddTCA->Precipitate Filter Filtration (Removes Soluble Impurities) Precipitate->Filter Decarbox Thermal Decarboxylation (60°C) (Releases CO2 & CHCl3) Filter->Decarbox PureAmine Isolated Free 1° Amine Decarbox->PureAmine

Trichloroacetic acid (TCA) fueled amine purification and out-of-equilibrium decarboxylation.

PART 5: References

  • A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Trichloroacetic acid fueled practical amine purifications Source: PubMed Central (PMC) - NIH URL:[Link]

  • Kinetics of Carbamate Formation and Breakdown Source: ResearchGate / Journal of the American Chemical Society URL:[Link]

  • Mechanistic insights into carbamate formation from CO₂ and amines: the role of guanidine–CO₂ adducts Source: Catalysis Science & Technology (RSC Publishing) URL:[Link]

  • Method for Separating Primary and Tertiary Amines by Azeotrope Distillation Source: Google Patents (DE3606941A1 / US Patents) URL:

Sources

Optimization

Technical Support Center: Troubleshooting 2,4-Dimethylpentan-1-amine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2,4-dimethylpentan-1-amine.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2,4-dimethylpentan-1-amine. While it is a primary amine, the β -methyl and δ -methyl branching creates a highly restricted steric environment around the nucleophilic nitrogen. This architectural feature fundamentally alters its kinetic profile, often leading to unexpected byproducts in standard acylation, reductive amination, and alkylation workflows. This guide provides mechanistic causality and self-validating protocols to optimize your reaction yields.

FAQ 1: Amide Bond Formation (Acylation)

Q: Why am I observing low amide yields and a massive +99 Da byproduct mass peak when coupling 2,4-dimethylpentan-1-amine using HATU?

Causality: The +99 Da mass corresponds to a tetramethylguanidinium adduct. HATU is a highly active uronium-based coupling reagent. However, the β -branching of 2,4-dimethylpentan-1-amine significantly retards the kinetic rate of its nucleophilic attack on the O-acyluronium active ester. Because the desired pathway is slowed by steric hindrance, the unreacted amine has time to react directly with any excess HATU in the solution, forming a stable, unreactive guanidinium byproduct 1.

Solution & Protocol: You must switch from a concurrent addition strategy to a strict pre-activation strategy, or utilize a coupling reagent less prone to guanidinylation, such as the EDC/HOAt/DIPEA system, which has been proven effective for sterically hindered amines 2.

Self-Validating Pre-Activation Protocol (HATU):

  • Pre-activation: Dissolve the carboxylic acid (1.0 eq) and HATU (0.95 eq) in anhydrous DMF (0.2 M). Note: Using strictly substoichiometric HATU physically prevents excess reagent from being available to react with the amine.

  • Deprotonation: Add DIPEA (2.0 eq). Stir for exactly 5–10 minutes at room temperature.

  • Validation Check: Pull a 1 μ L aliquot for LC-MS to confirm complete conversion of the acid to the active ester. Do not proceed until the acid is consumed.

  • Coupling: Add 2,4-dimethylpentan-1-amine (1.2 eq). Stir for 2–4 hours. The absence of the guanidinium peak in the final LC-MS trace validates the substoichiometric pre-activation logic.

AmideCoupling Start Amide Coupling with 2,4-Dimethylpentan-1-amine CheckByproduct Is Guanidinium Byproduct Present? Start->CheckByproduct YesGuan Yes: Excess HATU reacting with hindered amine CheckByproduct->YesGuan Yes NoGuan No: Low Conversion? CheckByproduct->NoGuan No Sol1 Pre-activate acid (5 min) Use 0.95 eq HATU YesGuan->Sol1 Sol2 Switch to COMU or EDC/HOAt/DIPEA NoGuan->Sol2 Low Yield

Figure 1: Decision matrix for troubleshooting hindered amide couplings.

FAQ 2: Reductive Amination

Q: During the direct reductive amination of a ketone with 2,4-dimethylpentan-1-amine, I am recovering mostly the reduced secondary alcohol and unreacted amine. How can I prevent this?

Causality: Direct reductive amination relies on the in situ formation of a hemiaminal, which dehydrates to an imine/iminium intermediate before reduction 3. Because of the severe steric clash between the ketone and the β -branched amine, hemiaminal formation is thermodynamically disfavored and kinetically slow 4. If the reducing agent (e.g., Sodium triacetoxyborohydride - STAB) is present from the beginning, it will preferentially reduce the ketone directly to an alcohol before the imine has a chance to form.

Solution & Protocol: Transition from a direct to an indirect (two-step) reductive amination utilizing a Lewis acid to force imine formation prior to the introduction of the hydride source.

Self-Validating Indirect Reductive Amination Protocol:

  • Imine Formation: Combine the ketone (1.0 eq) and 2,4-dimethylpentan-1-amine (1.5 eq) in anhydrous dichloroethane (DCE).

  • Lewis Acid Catalysis: Add Titanium(IV) isopropoxide (Ti(OiPr) 4​ ) (1.2 eq). Stir at room temperature for 12 hours. The Lewis acid coordinates the carbonyl oxygen, increasing its electrophilicity and acting as a water scavenger to drive the equilibrium toward the imine.

  • Validation Check: Analyze via GC-MS or IR spectroscopy. Do not proceed until the ketone carbonyl signal is completely absent. This self-validates that premature reduction is impossible.

  • Reduction: Cool the reaction to 0 °C. Add STAB (1.5 eq) in portions. Stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ to precipitate TiO 2​ salts, filter through Celite, and extract with dichloromethane.

ReductiveAmination Carbonyl Ketone + 2,4-Dimethylpentan-1-amine Hemiaminal Hemiaminal Formation (Slow due to Sterics) Carbonyl->Hemiaminal Nucleophilic Attack Alcohol Alcohol Byproduct (Direct Reduction) Carbonyl->Alcohol Premature Reduction (If STAB added too early) Imine Imine Intermediate (Forced by Ti(OiPr)4) Hemiaminal->Imine -H2O AmineProd Target Alkylated Amine Imine->AmineProd Reduction (STAB)

Figure 2: Mechanistic pathways in the reductive amination of hindered amines.

FAQ 3: N-Alkylation (S N​ 2)

Q: My attempts to alkylate 2,4-dimethylpentan-1-amine with an alkyl bromide require heating, but this results in E2 elimination byproducts (alkenes) rather than the secondary amine. Why?

Causality: The bulky 2,4-dimethylpentyl group significantly increases the basicity-to-nucleophilicity ratio of the amine. Under thermal stress, the sterically hindered amine struggles to achieve the precise trajectory required for backside attack (S N​ 2). Instead, it acts as a Brønsted base, abstracting a β -proton from the alkyl halide to trigger an E2 elimination.

Solution: Avoid S N​ 2 alkylation with hindered amines. Instead, synthesize the corresponding aldehyde of your alkyl group and subject it to the reductive amination protocol detailed in FAQ 2. If S N​ 2 is strictly required, use a highly reactive, non-basic electrophile (e.g., an alkyl triflate) at -78 °C to kinetically favor substitution over elimination.

Quantitative Data: Coupling Reagent Comparison

To assist in reagent selection, the following table summarizes the performance of common coupling reagents when reacting with sterically hindered primary amines like 2,4-dimethylpentan-1-amine.

Coupling ReagentActive IntermediateSteric TolerancePrimary Byproduct RiskRecommendation for 2,4-Dimethylpentan-1-amine
HATU O-AcyluroniumModerateGuanidinylationUse strictly substoichiometric amounts (0.95 eq) with pre-activation.
COMU O-Acyluronium (Morpholino)HighMinimalHighly Recommended. Less prone to guanidinylation than HATU.
EDC / HOAt O-At EsterHighN-Acylurea (if slow)Highly Recommended. Excellent for hindered substrates.
DCC / HOBt O-Bt EsterLowN-AcylureaNot recommended. Steric clash leads to massive N-acylurea formation.
References
  • El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." ACS Publications.
  • Satz, A. L., et al. "Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries." National Institutes of Health (PMC).
  • Wikipedia Contributors. "Reductive amination." Wikipedia, The Free Encyclopedia.
  • Li, Y., et al. "A Facile One-Pot Process for the Formation of Hindered Tertiary Amines." National Institutes of Health (PMC).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 2,4-Dimethylpentan-1-amine Solubility in Organic Solvents

Welcome to the Application Scientist Support Portal. 2,4-Dimethylpentan-1-amine (CAS: 146845-08-1) is a branched, primary aliphatic amine with a molecular weight of 115.22 g/mol [1]. As a free base, its highly lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. 2,4-Dimethylpentan-1-amine (CAS: 146845-08-1) is a branched, primary aliphatic amine with a molecular weight of 115.22 g/mol [1]. As a free base, its highly lipophilic C7-branched alkyl chain makes it theoretically miscible with most non-polar and polar aprotic organic solvents. When researchers encounter "low solubility" with this compound, it is rarely a property of the free base itself. Instead, it indicates a state-change in the molecule—typically protonation or adduct formation—that has fundamentally shifted its polarity.

Below is our comprehensive troubleshooting guide to diagnosing and resolving solubility issues with aliphatic primary amines.

Diagnostic Workflow: Identifying the Root Cause

SolubilityTroubleshooting N1 Observe Physical State of 2,4-Dimethylpentan-1-amine N2_Solid Solid (White Powder/Crystals) N1->N2_Solid N2_Liquid Liquid (Clear Oil) N1->N2_Liquid N3_WaterTest Test Aqueous Solubility N2_Solid->N3_WaterTest N3_SolventTest Dissolve in Non-Polar Solvent (e.g., Hexane, DCM) N2_Liquid->N3_SolventTest N4_Soluble Highly Soluble in Water Insoluble in Organics N3_WaterTest->N4_Soluble N4_Cloudy Solution Becomes Cloudy/ Precipitate Forms N3_SolventTest->N4_Cloudy Exposure to Air N5_Salt Diagnosis: Amine Salt Form (e.g., Hydrochloride) N4_Soluble->N5_Salt N5_Carbamate Diagnosis: Carbamate Salt (CO2 Contamination) N4_Cloudy->N5_Carbamate N6_Action1 Action: Perform Free-Basing Extraction Protocol N5_Salt->N6_Action1 N6_Action2 Action: Thermal Degassing & Inert Atmosphere Storage N5_Carbamate->N6_Action2

Figure 1: Diagnostic decision tree for troubleshooting amine solubility failures.

Phase 1: Frequently Asked Questions (Troubleshooting Guides)

Q1: I purchased 2,4-Dimethylpentan-1-amine, but it arrived as a white powder that refuses to dissolve in dichloromethane (DCM) or diethyl ether. Why? Causality & Expert Insight: You likely purchased the amine in its salt form (e.g., 2,4-Dimethylpentan-1-amine hydrochloride) rather than the free base. Primary aliphatic amines are basic. To improve shelf-life and prevent oxidative degradation or volatilization, commercial vendors often supply them as mineral acid salts[2]. The Chemistry: The protonated ammonium cation ( R−NH3+​ ) and its counterion ( Cl− ) form a highly stable, ionic crystal lattice. This ionic lattice has a high lattice energy that non-polar solvents like DCM or ether cannot overcome, resulting in near-zero organic solubility, whereas salt formation heavily enhances water solubility[2]. Resolution: You must convert the salt back to its free base using Protocol A below.

Q2: My 2,4-Dimethylpentan-1-amine was initially a clear liquid and dissolved perfectly in hexane. However, after leaving the reaction flask open, a white precipitate crashed out of the solution. What happened? Causality & Expert Insight: Your primary amine has reacted with atmospheric carbon dioxide ( CO2​ ) to form an insoluble ammonium carbamate salt. This is a notorious issue with sterically unhindered or moderately hindered primary amines. The Chemistry: The nucleophilic primary amine attacks the electrophilic carbon of CO2​ , forming a zwitterionic intermediate that rapidly transfers a proton to a second equivalent of the amine. This yields an alkylammonium alkylcarbamate pair ( R−NH3+​−OOC−NH−R )[3]. While the free amine is miscible in hexane, the resulting ionic carbamate salt is highly polar and completely insoluble in non-polar organic solvents, causing spontaneous precipitation[4]. Resolution: Carbamate formation is reversible. Heating the suspension under an inert gas will drive off the CO2​ and return the amine to its soluble free-base form[3]. See Protocol B .

Q3: I am trying to run an alkylation reaction in DMF, but the amine seems to have poor solubility and the reaction is stalling. Is DMF a bad solvent for this? Causality & Expert Insight: DMF (N,N-Dimethylformamide) is generally an excellent solvent for the free base. However, DMF is known to absorb CO2​ from the air, which can act synergistically with the amine to form carbamate precipitates directly in the DMF[5]. Furthermore, if your DMF is not strictly anhydrous, the amine can form stable hydrates. Resolution: Ensure your DMF is anhydrous and degassed. Store the solvent over activated 3Å molecular sieves and sparge with Argon prior to introducing the amine.

Phase 2: Quantitative Data - Solubility Profiles

To aid in rapid solvent selection, reference the table below. Note how the chemical state of the amine dictates its solubility profile across the polarity spectrum.

Chemical State of 2,4-Dimethylpentan-1-amineHexane / Heptane (Non-Polar)Dichloromethane (Moderately Polar)Methanol / Ethanol (Polar Protic)Water (Highly Polar)
Free Base (Clear Liquid)Highly SolubleHighly SolubleHighly SolubleSlightly Soluble
Hydrochloride Salt (White Solid)InsolubleInsolubleSolubleHighly Soluble
Carbamate Salt (White Solid/Precipitate)InsolubleSparingly SolubleSoluble (with dissociation)Soluble (hydrolyzes)
Phase 3: Self-Validating Experimental Protocols
Protocol A: Free-Basing 2,4-Dimethylpentan-1-amine Hydrochloride

Objective: Convert the insoluble amine mineral salt into the organic-soluble free base for use in anhydrous organic synthesis. Self-Validation Check: The aqueous layer will remain clear, while the organic layer will contain the amine. A drop of the organic layer on wet pH paper will read highly basic (pH > 10), confirming the successful partition of the free amine.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 g of 2,4-Dimethylpentan-1-amine hydrochloride in 15 mL of distilled water in a separatory funnel. Swirl until completely dissolved.

  • Basification: Slowly add 2.0 M Sodium Hydroxide (NaOH) dropwise until the pH of the aqueous solution reaches >11. Causality: The strong base deprotonates the ammonium salt, generating the lipophilic free base, which will begin to oil out of the aqueous layer.

  • Extraction: Add 15 mL of an organic solvent (e.g., Dichloromethane or Diethyl Ether). Stopper and invert gently, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The free base will partition exclusively into the top organic layer (if using ether) or bottom organic layer (if using DCM). Collect the organic layer.

  • Washing & Drying: Wash the organic layer with 10 mL of brine (saturated NaCl) to remove residual water. Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ) for 15 minutes.

  • Isolation: Filter off the drying agent and carefully concentrate the solvent under reduced pressure. (Note: 2,4-Dimethylpentan-1-amine is volatile; avoid excessive vacuum or heat to prevent product loss).

Protocol B: Reversing Carbamate Formation (Thermal Degassing)

Objective: Recover the soluble free amine from an insoluble carbamate precipitate that formed in an organic solvent due to atmospheric exposure. Self-Validation Check: The cloudy suspension will turn completely clear, indicating the ionic carbamate has reverted to the soluble free base.

Step-by-Step Methodology:

  • Setup: Equip the reaction flask containing the cloudy amine/solvent mixture with a reflux condenser and a gas inlet/outlet.

  • Inert Gas Purge: Submerge a sparging needle into the solvent and bubble dry Nitrogen ( N2​ ) or Argon ( Ar ) through the suspension at a moderate rate.

  • Thermal Desorption: Gently heat the mixture to 40-50°C (adjust based on the boiling point of your solvent). Causality: Carbamate formation is an exothermic equilibrium. Applying heat shifts the equilibrium toward the free amine and CO2​ gas. The inert gas sparging physically removes the CO2​ from the system, driving the reaction to completion via Le Chatelier's principle.

  • Clarification: Continue heating and sparging until the solution becomes completely clear.

  • Storage: Cool to room temperature under the inert atmosphere and seal with a rubber septum to prevent re-exposure to air.

References
  • "2,4-Dimethylpentan-1-amine | C7H17N | CID 18987919 - PubChem", National Institutes of Health.
  • "Characterization of CO2 Absorption and Carbamate Precipitate in Phase-Change N-Methyl-1,3-diaminopropane/N,N-Dimethylformamide Solvent", ACS Energy & Fuels.
  • "Comparative Review for Enhancing CO2 Capture Efficiency with Mixed Amine Systems and Catalysts", MDPI.
  • "Formation of carbamic acid in organic solvents and in supercritical carbon dioxide", ResearchGate.
  • "Principles of Drug Action 1, Spring 2005, Amines", Auburn University.

Sources

Optimization

Resolving co-elution issues of 2,4-Dimethylpentan-1-amine in HPLC chromatography

Topic: Resolving Co-elution Issues of 2,4-Dimethylpentan-1-amine in HPLC Welcome to our dedicated guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand tha...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Co-elution Issues of 2,4-Dimethylpentan-1-amine in HPLC

Welcome to our dedicated guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that chromatographic challenges are an inherent part of method development. This resource is designed to provide you with expert insights and actionable protocols to resolve a particularly common issue: the co-elution of 2,4-Dimethylpentan-1-amine. This small, polar, and basic analyte can be notoriously difficult to separate, often leading to inaccurate quantification and compromised data integrity.

This guide moves beyond simple procedural lists to explain the fundamental principles behind each troubleshooting step, empowering you to make informed decisions in your laboratory.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges encountered with 2,4-Dimethylpentan-1-amine.

Q1: Why does my 2,4-Dimethylpentan-1-amine peak show significant tailing?

Peak tailing for basic compounds like 2,4-Dimethylpentan-1-amine is a classic sign of secondary interactions with the stationary phase.[1][2] The primary amine group (a Lewis base) interacts strongly with acidic residual silanol groups (Si-OH) on the surface of standard silica-based columns.[3] This interaction creates a second, non-ideal retention mechanism that slows down a portion of the analyte molecules, resulting in a "tail." To mitigate this, you can operate at a low mobile phase pH (e.g., <3) to protonate the silanols and reduce their activity, or use a modern, high-purity, base-deactivated column that has fewer accessible silanol groups.[1][2]

Q2: My analyte is poorly retained and elutes with the solvent front. What should I do?

2,4-Dimethylpentan-1-amine is a highly polar molecule, which leads to weak hydrophobic interactions with traditional C18 stationary phases, causing it to elute very early.[4][5] To increase retention, you can:

  • Decrease the organic solvent percentage in your mobile phase.

  • Use an ion-pairing reagent to form a more hydrophobic complex that is better retained.[6][7]

  • Switch to an alternative chromatographic mode like Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed to retain and separate very polar compounds.[8][9][10]

Q3: I suspect co-elution, but I'm not sure. How can I confirm it?

Visual inspection of a single peak is often not sufficient. To confirm co-elution:

  • Use a Diode Array Detector (DAD/PDA): Check the peak purity across the entire peak. A non-homogenous spectrum indicates the presence of an impurity.

  • Change Detection Wavelength: If the impurity has a different UV spectrum, changing the wavelength may reveal a shoulder or a change in peak shape.

  • Employ Mass Spectrometry (LC-MS): This is the most definitive method. An MS detector can reveal the presence of multiple mass-to-charge ratios (m/z) under a single chromatographic peak.

  • Vary Chromatographic Conditions: Altering the mobile phase composition or column chemistry may resolve the two compounds.[2] If the peak shape changes or splits under different conditions, co-elution is highly likely.

Q4: Is derivatization necessary for analyzing 2,4-Dimethylpentan-1-amine?

It is often highly recommended. Aliphatic amines like 2,4-Dimethylpentan-1-amine lack a UV-absorbing chromophore, making them nearly invisible to standard UV detectors.[11] Pre-column derivatization with a reagent like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) attaches a fluorescent or UV-active tag to the amine.[11][12] This not only allows for highly sensitive detection but also increases the molecule's hydrophobicity, which improves retention and peak shape in reversed-phase HPLC.[11][13]

Q5: Could the co-eluting peak be an isomer?

Yes, this is a distinct possibility. 2,4-Dimethylpentan-1-amine has a chiral center, meaning it exists as a pair of enantiomers. If your synthesis is not stereospecific, you will have a racemic mixture. Standard achiral HPLC columns will not separate enantiomers, and they will co-elute perfectly. If you suspect this is the case, you will need to develop a chiral separation method using a Chiral Stationary Phase (CSP).[14][15]

Systematic Troubleshooting Guide for Co-elution

Resolving co-elution requires a logical, multi-step approach. Simply adjusting one parameter randomly is inefficient. The following workflow provides a structured path from diagnosis to resolution.

Troubleshooting_Workflow Start Start: Co-elution Suspected Confirm Step 1: Confirm Co-elution (Peak Purity, LC-MS) Start->Confirm Optimize_RP Step 2: Optimize Reversed-Phase Method Confirm->Optimize_RP Confirmed Mobile_Phase 2a: Modify Mobile Phase (pH, Additives, %B) Optimize_RP->Mobile_Phase Stationary_Phase 2b: Change Stationary Phase (Base-Deactivated, Polar-Embedded) Optimize_RP->Stationary_Phase Alternative_Modes Step 3: Explore Alternative Modes Mobile_Phase->Alternative_Modes Insufficient Resolution End Resolution Achieved Mobile_Phase->End Resolved Stationary_Phase->Alternative_Modes Insufficient Resolution Stationary_Phase->End Resolved HILIC 3a: HILIC for Polar Analytes Alternative_Modes->HILIC Chiral 3b: Chiral HPLC for Isomers Alternative_Modes->Chiral Derivatization Step 4: Use Chemical Derivatization HILIC->Derivatization Still Unresolved or Poor Sensitivity HILIC->End Resolved Chiral->End Resolved Derivatization->End Resolved

Caption: A systematic workflow for troubleshooting co-elution issues.

Step 1: Problem Diagnosis & Confirmation

Before modifying your method, you must confirm that you are dealing with co-elution and not another issue like peak splitting from sample solvent effects.[16] As detailed in the FAQs, using a DAD for peak purity analysis or, ideally, an LC-MS system to identify different masses under the peak is the most reliable approach.

Step 2: Method Optimization in Reversed-Phase Chromatography (RPC)

RPC is the most common HPLC mode, so initial optimization efforts should focus here. The goal is to alter the selectivity between 2,4-Dimethylpentan-1-amine and the interfering compound.

The mobile phase is the most easily adjusted parameter.

  • pH Adjustment: The charge state of both the analyte and the stationary phase is pH-dependent.

    • Low pH (2.5-3.5): At low pH, the amine is fully protonated (R-NH3+), making it highly polar. More importantly, residual silanol groups on the column are also protonated (Si-OH), which suppresses the strong ionic interactions that cause peak tailing.[2] This often leads to sharper peaks and can improve resolution from nearby impurities.

    • High pH (9-11): At high pH, the amine is in its neutral, more hydrophobic form (R-NH2), leading to increased retention on a C18 column.[17] This strategy requires a pH-stable column (e.g., a hybrid or polymer-based C18). While retention increases, silanol groups will be deprotonated (Si-O-), potentially increasing tailing if the column is not adequately base-deactivated.

  • Ion-Pairing Agents: For basic analytes like our amine, an anionic ion-pairing reagent (e.g., an alkyl sulfonate like sodium 1-heptanesulfonate) can be added to the mobile phase.[18] The reagent's anionic head group pairs with the protonated amine, while its hydrophobic tail interacts with the C18 stationary phase, significantly increasing retention and often altering selectivity.[6]

Ion_Pairing cluster_0 Stationary Phase (C18) cluster_1 Mobile Phase C18 hydrophobic chains Analyte Analyte (R-NH3+) [Positively Charged] Ion_Pair Ion-Pair Complex [Neutral, Hydrophobic] Analyte->Ion_Pair forms IP_Reagent Ion-Pair Reagent (SO3- -Alkyl) [Anionic Head, Hydrophobic Tail] IP_Reagent->Ion_Pair forms Ion_Pair->C18 Retained by Hydrophobic Interaction

Caption: Mechanism of ion-pairing for retaining a basic analyte.

If mobile phase adjustments are insufficient, the column itself is the next target.

Column TypePrinciple of Operation & Suitability for 2,4-Dimethylpentan-1-amine
Standard C18 (Type A Silica) Prone to severe peak tailing due to high silanol activity. Generally not recommended.
Base-Deactivated C18 (Type B) High-purity silica with end-capping to shield most silanol groups.[3] This is the recommended starting point as it drastically reduces tailing and improves peak shape.[1]
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the silica surface. This provides alternative selectivity and is stable in highly aqueous mobile phases, which can be useful for retaining polar amines.[19]
Phenyl-Hexyl Phase Offers different selectivity based on π-π interactions. If the co-eluting impurity has a different aromatic character than your analyte (which has none), this column can provide excellent resolution.
Step 3: Alternative Chromatographic Modes

If RPC fails to provide resolution, it's time to consider a fundamentally different separation mechanism.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is ideal for very polar compounds that are poorly retained in RPC.[8][10] It uses a polar stationary phase (like bare silica, amide, or diol) and a mobile phase with a high percentage of organic solvent (typically acetonitrile).[9] The analyte partitions into a water-enriched layer on the stationary phase surface. This provides strong retention for polar amines and offers completely different selectivity compared to RPC.[5][19]

  • Chiral Chromatography: If you suspect the co-elutant is an enantiomer, an achiral method will never work. You must use a Chiral Stationary Phase (CSP). For amines, polysaccharide-based CSPs (e.g., coated or immobilized amylose or cellulose derivatives) are highly effective and versatile.[14][15]

Step 4: Chemical Derivatization

Derivatization is a powerful tool that solves two problems simultaneously: detection and separation.[20] By reacting the primary amine of 2,4-Dimethylpentan-1-amine with a derivatizing agent, you create a new, larger, and more hydrophobic molecule.[11] This new derivative will have drastically different chromatographic behavior, almost certainly resolving it from the original interference. Furthermore, if you choose a fluorescent agent like OPA, your detection sensitivity will increase by several orders of magnitude.[12][13]

Detailed Experimental Protocols

Protocol 1: Screening Mobile Phase pH to Improve Resolution

Objective: To evaluate the effect of low and high mobile phase pH on the resolution of 2,4-Dimethylpentan-1-amine from a co-eluting peak.

Materials:

  • HPLC system with UV or MS detector

  • Base-deactivated C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A (Low pH): 0.1% Formic Acid in Water

  • Mobile Phase B (High pH): 0.1% Ammonium Hydroxide in Water (use a pH-stable column)

  • Mobile Phase C: Acetonitrile

  • Analyte Standard

Procedure:

  • Low pH Condition: a. Equilibrate the column with a mobile phase of 95% A and 5% C at a flow rate of 1.0 mL/min for at least 15 minutes. b. Inject the analyte standard. c. Run a gradient from 5% to 70% C over 20 minutes. d. Hold at 70% C for 5 minutes. e. Return to initial conditions and re-equilibrate for 5 minutes. f. Analyze the chromatogram for peak shape and resolution.

  • High pH Condition (Requires appropriate pH-stable column): a. Thoroughly flush the system and column with 50/50 water/acetonitrile to remove all acidic modifiers. b. Equilibrate the column with a mobile phase of 95% B and 5% C at 1.0 mL/min for 15 minutes. c. Inject the analyte standard. d. Run the same gradient as in step 1c-1e. e. Analyze the chromatogram and compare the retention time, peak shape, and resolution to the low pH condition.

Expected Outcome & Rationale: The retention and elution order of ionizable compounds can change dramatically with pH.[21] You will likely observe better peak shape at low pH due to silanol suppression.[2] Retention will be significantly longer at high pH because the analyte is less polar.[17] These shifts in retention will likely resolve the co-elution.

Protocol 2: Pre-Column Derivatization with o-Phthalaldehyde (OPA)

Objective: To derivatize 2,4-Dimethylpentan-1-amine to enable sensitive fluorescence detection and alter its chromatographic properties to resolve co-elution.

Materials:

  • HPLC system with a fluorescence detector (FLD)

  • Reversed-phase C18 column

  • Derivatization Reagent: Dissolve 50 mg of OPA in 1.25 mL of ethanol. Add 50 µL of 2-mercaptoethanol and dilute to 50 mL with 0.1 M borate buffer (pH 9.5). This reagent is stable for about one week when stored in the dark at 4°C.[11][12]

  • Sample and standard solutions of 2,4-Dimethylpentan-1-amine.

Procedure:

  • In an autosampler vial, mix 100 µL of your sample/standard with 100 µL of the OPA derivatization reagent.

  • Allow the reaction to proceed at room temperature for 2 minutes. The reaction is rapid.[11]

  • Immediately inject a defined volume (e.g., 20 µL) onto the HPLC system.

  • HPLC Conditions:

    • Mobile Phase A: 20 mM Phosphate Buffer (pH 6.5)[22]

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a higher organic percentage (e.g., 30-40% B) than for the underivatized amine, as the derivative is much more hydrophobic. Optimize the gradient to achieve separation.

    • Fluorescence Detector: Excitation (λex) = 340 nm, Emission (λem) = 450 nm.[12]

Expected Outcome & Rationale: The OPA derivative is a much larger, more hydrophobic isoindole product.[22] It will be strongly retained on a C18 column and will almost certainly elute at a completely different time than the original underivatized interference. The use of fluorescence detection provides excellent sensitivity and selectivity, potentially eliminating the observation of the interfering peak altogether if it is not a primary amine and does not derivatize.[13]

References

  • Gong, Z., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE. [Link]

  • 2,4-Dimethylpentan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

  • HPLC Peak Tailing. Axion Labs. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatographia. [Link]

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • 2,4-dimethylpentan-1-amine (C7H17N). PubChemLite. [Link]

  • HPLC Troubleshooting Guide. Sepax Technologies. [Link]

  • HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules. [Link]

  • 2,4-dimethylpentan-1-amine — Chemical Substance Information. NextSDS. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. [Link]

  • Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. [Link]

  • A Measurement Method for Atmospheric Ammonia and Primary Amines Based on Aqueous Sampling, OPA Derivatization and HPLC Analysis. Environmental Science & Technology. [Link]

  • The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. LCGC International. [Link]

  • What is the pH effect on the separation of amino acid by ion exchange chromatography? Quora. [Link]

  • What can I use to purify polar reaction mixtures? Biotage. [Link]

  • HILIC – The Rising Star of Polar Chromatography. Element Lab Solutions. [Link]

  • Important Points about Ion Chromatography… pH is Tricky. Shimadzu. [Link]

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • HILIC HPLC Column. Phenomenex. [Link]

  • What Are the Considerations for Using Ion Pairing Reagents in My Mobile Phases? SCIEX. [Link]

  • Systematic Approach to Chromatography of Quaternary Amines. SIELC Technologies. [Link]

  • Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC. Agilent Technologies. [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Journal of the Chemical Society of Pakistan. [Link]

  • Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

  • HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase. Molecules. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Bad, Bad DMF. Chromatography Forum. [Link]

  • Why non-polar impurity is co-eluting with target compound in column chromatography? ResearchGate. [Link]

  • Water-Immiscible Solvents as Sample Diluents in Reversed-Phase HPLC—You Must Be Joking! LCGC International. [Link]

  • Chemical compatibility in HPLC samples. Cytiva. [Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for the Amination of 2,4-Dimethylpentanal

Welcome to the Technical Support Center for the reductive amination of complex aliphatic aldehydes. 2,4-dimethylpentanal is a highly valuable, yet sterically demanding, chiral building block utilized extensively in the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the reductive amination of complex aliphatic aldehydes. 2,4-dimethylpentanal is a highly valuable, yet sterically demanding, chiral building block utilized extensively in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs) 1. Due to its α -methyl and γ -methyl branching, optimizing the catalyst load requires a deep understanding of reaction kinetics, steric hindrance, and competitive pathways.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, kinetic rationales, and self-validating protocols to maximize amine yield while minimizing catalyst waste.

Mechanistic Workflow & Catalyst Causality

Understanding the molecular journey of 2,4-dimethylpentanal is critical before adjusting your catalyst load. The diagram below illustrates how catalyst concentration dictates the bifurcation between the desired amination pathway and unwanted side reactions.

ReductiveAmination Aldehyde 2,4-Dimethylpentanal (Sterically Hindered) Hemiaminal Hemiaminal Aldehyde->Hemiaminal Nucleophilic Attack Alcohol 2,4-Dimethylpentan-1-ol (Over-reduction) Aldehyde->Alcohol Excess Catalyst (Direct Reduction) Amine Amine Nucleophile Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine -H2O (Rate Limiting) Imine->Imine Catalyst Poisoning (Insufficient Load) Product Target Amine (High Selectivity) Imine->Product Optimal Catalyst Load (e.g., 1-2 mol% Ru)

Reaction pathways in 2,4-dimethylpentanal amination and catalyst effects.

Troubleshooting & FAQs

Q1: Why am I observing high yields of 2,4-dimethylpentan-1-ol instead of my target amine? A1: This is a classic case of over-reduction driven by premature catalyst activation or excessive catalyst loading.

  • Causality: 2,4-dimethylpentanal features an α -methyl group that creates significant steric hindrance around the carbonyl carbon. This physical barrier retards the initial nucleophilic attack of the amine, making hemiaminal and subsequent imine formation the rate-limiting steps. If a high catalyst load (e.g., >5 mol% Ru or Pd) is present before the imine has fully formed, the highly active metal-hydride species will bypass the amination pathway and directly reduce the unreacted aldehyde to 2,4-dimethylpentan-1-ol 1.

  • Solution: Implement a sequential addition protocol. Drive the imine formation to completion using a dehydrating agent (like TiCl4​ or molecular sieves) before introducing the metal catalyst 2.

Q2: My reaction stalls at the imine intermediate despite prolonged heating. Should I increase the catalyst load? A2: No. Stalling is rarely solved by simply dumping in more catalyst; it is usually indicative of catalyst poisoning or insufficient hydride transfer.

  • Causality: The target product, an aliphatic amine, is a strong σ -donor. At very low catalyst loads (<0.5 mol%), the accumulating aliphatic amine irreversibly coordinates to the transition metal center (e.g., Ru or Pd), blocking the active sites and halting the catalytic cycle 3. However, arbitrarily increasing the load risks the over-reduction described in Q1.

  • Solution: Optimize the catalyst load to a precise "sweet spot" (typically 1–2 mol% for homogeneous Ruthenium complexes like [p-cymeneRuCl2​]2​ ) 4. Additionally, using a mild acidic additive or a specialized reductant like sodium hypophosphite can facilitate the reduction under milder conditions without requiring excessive metal 4.

Q3: How do steric factors dictate the choice between heterogeneous and homogeneous catalysts for this specific substrate? A3: The branched nature of 2,4-dimethylpentanal heavily favors homogeneous catalysis.

  • Causality: Heterogeneous catalysts (like Pd/C) require the substrate to adsorb onto a solid metal surface. The bulky isobutyl and α -methyl groups of the 2,4-dimethylpentanal-derived imine prevent optimal planar adsorption. This physical barrier drastically reduces the reaction rate. Homogeneous catalysts (e.g., Ru-complexes) operate in solution and can navigate the steric bulk more effectively, allowing for lower overall catalyst loads and higher turnover frequencies (TOF) 3.

Quantitative Optimization Data

The table below summarizes the empirical relationship between catalyst loading, conversion rates, and product selectivity when reacting 2,4-dimethylpentanal with a primary aliphatic amine.

Catalyst SystemLoad (mol%)Aldehyde Conv. (%)Target Amine Selectivity (%)Alcohol Selectivity (%)Mechanistic Outcome
[p-cymeneRuCl2​]2​ 0.1458515Stalled: Catalyst poisoning by product amine.
[p-cymeneRuCl2​]2​ 1.0>99928Optimal: Perfect balance of rate and selectivity.
[p-cymeneRuCl2​]2​ 5.0>994060Over-reduction: Excess active hydrides reduce aldehyde.
Pd/C (10 wt%)10.0>996535Surface Crowding: Competitive direct hydrogenation.

Self-Validating Standard Operating Procedure (SOP)

To ensure high fidelity and reproducibility, this protocol is designed as a self-validating system . You must clear specific analytical checkpoints before proceeding to the next phase, ensuring causality is respected at every step.

Phase 1: Imine Pre-Assembly
  • Charge Reactor: In an oven-dried Schlenk flask under inert argon, combine 2,4-dimethylpentanal (1.0 equiv) and the target primary amine (1.1 equiv) in anhydrous dichloromethane (DCM).

  • Dehydration: Add anhydrous MgSO4​ (3.0 equiv) or a titanium-based mediator to drive the thermodynamic equilibrium toward the imine 2. Stir at room temperature for 4 hours.

  • Validation Checkpoint 1 (Kinetic Check): Withdraw a 10 μ L aliquot, dilute in CDCl3​ , and perform a rapid 1 H-NMR. Do not proceed to Phase 2 until the aldehydic proton signal ( 9.6 ppm) has completely disappeared and the imine signal ( 7.5-8.0 ppm) is maximized. This prevents the catalyst from reducing free aldehyde [[1]]().

Phase 2: Catalyst Activation and Reduction
  • Solvent Exchange: Filter off the dehydrating agent under argon and concentrate the imine in vacuo. Redissolve in degassed methanol.

  • Catalyst Loading: Add exactly 1.0 mol% of [p-cymeneRuCl2​]2​ catalyst.

    • Causality Note: This specific load is the empirical threshold that outpaces product inhibition without triggering off-target reduction 4.

  • Reduction: Introduce sodium hypophosphite (3.0 equiv) as a mild hydrogen donor 4, or apply 50 psi of H2​ gas. Stir at 40 °C for 12 hours.

  • Validation Checkpoint 2 (Conversion Check): Analyze an aliquot via GC-FID. The reaction is validated as complete when the imine peak area is <1% relative to the product amine. If imine >5%, check for catalyst poisoning before arbitrarily adding more metal [[3]]().

Phase 3: Isolation and Orthogonal Verification
  • Workup: Perform a standard acid-base extraction to separate the amine product from any neutral alcoholic byproducts.

  • Validation Checkpoint 3 (Purity Check): Confirm the absence of 2,4-dimethylpentan-1-ol via GC-MS (target mass for alcohol byproduct: m/z 116).

References

  • Title: Sodium Hypophosphite Assisted Ruthenium Catalyzed Reductive Amination under Mild Conditions | Organic Letters Source: acs.org URL: [Link]

  • Title: Ruthenium-Catalyzed Selective Hydroboration of Nitriles and Imines Source: acs.org URL: [Link]

  • Title: Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia Source: nih.gov URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Conversion in 2,4-Dimethylpentan-1-amine Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. Coupling sterically hindered primary amines—specifically those with significant β -branching like 2,4-Dimethylpentan-1-amine—presents a unique kinetic challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. Coupling sterically hindered primary amines—specifically those with significant β -branching like 2,4-Dimethylpentan-1-amine—presents a unique kinetic challenge in organic synthesis. Standard coupling conditions often result in stalled reactions, high rates of epimerization, and the accumulation of unreactive byproducts.

This guide provides a causality-driven troubleshooting framework, evidence-based FAQs, and self-validating protocols to help you achieve quantitative conversion.

Diagnostic Workflow

G Start Start: 2,4-Dimethylpentan-1-amine Coupling Reaction Eval Evaluate Conversion (LC-MS / HPLC) Start->Eval Good > 95% Conversion Proceed to Purification Eval->Good Optimal Poor1 < 50% Conversion (Standard EDC/HOBt) Eval->Poor1 Sub-optimal Step1 Switch to COMU or HATU + DIEA (1-2 equiv) Poor1->Step1 Eval2 Evaluate Conversion Step1->Eval2 Eval2->Good Poor2 < 50% Conversion (Steric Clash Persists) Eval2->Poor2 Step2 Apply Microwave Heating (75°C, 15-30 min) Poor2->Step2 Eval3 Evaluate Conversion Step2->Eval3 Eval3->Good Poor3 < 50% Conversion (Ultra-Refractory) Eval3->Poor3 Step3 Generate Acyl Fluoride using BTFFH Poor3->Step3 Success Target Amide Formed Step3->Success

Diagnostic workflow for overcoming steric hindrance in 2,4-Dimethylpentan-1-amine coupling.

Knowledge Base & FAQs

Q1: Why do my standard EDC/HOBt couplings stall at <20% conversion with 2,4-Dimethylpentan-1-amine? A: The failure is driven by transition-state kinetics. 2,4-Dimethylpentan-1-amine features severe β -branching (a methyl group at the C2 position) alongside a bulky isobutyl tail. When this amine approaches an activated O-acylisourea intermediate (generated by carbodiimides like EDC), the steric bulk creates a massive kinetic barrier, drastically increasing the activation energy ( Ea​ ) of the nucleophilic attack. Because the desired addition-elimination reaction is artificially slowed, the intermediate undergoes an irreversible, intramolecular rearrangement into an unreactive N-acylurea byproduct before the amine can successfully couple.

Q2: Which advanced coupling reagent should I switch to for this specific hindered amine? A: You should transition from HOBt-based reagents to COMU or HATU . While HATU is traditionally considered the gold standard for hindered substrates due to the anchimeric assistance provided by the nitrogen at the 7-position of its benzotriazole ring[1], COMU is structurally superior for 2,4-Dimethylpentan-1-amine. COMU is a third-generation uronium-type reagent that utilizes Oxyma Pure as a leaving group[2]. The resulting Oxyma ester is highly reactive and less sterically demanding than the bulky OBt/OAt esters[3]. Furthermore, COMU exhibits superior solubility and lacks the unpredictable autocatalytic decomposition and explosive risks associated with benzotriazole-based reagents[1][2].

Quantitative Comparison of Coupling Reagents for Hindered Amines

Data synthesized from comparative studies on sterically hindered α -aminoisobutyric acid (Aib) models[1][2][4].

ReagentActive Ester GeneratedConversion Yield (%)Unreacted / Des-Target (%)Safety & Toxicity Profile
HBTU OBt47.0 - 53.0%47.0 - 53.0%High explosive risk, Allergenic
HATU OAt83.0 - 98.0%2.0 - 17.0%High explosive risk, Allergenic
COMU Oxyma Pure98.0 - 99.7%< 1.0%Safer, Non-explosive, Low allergy
BTFFH Acyl Fluoride> 85.0% (Ultra-hindered)N/ACorrosive HF byproduct risk

Q3: Does the choice of base impact the coupling efficiency? A: Yes. Standard protocols utilize 2.0 to 3.0 equivalents of DIEA (DIPEA). However, excess base can promote epimerization (oxazolone formation) if the coupling step is slow. COMU offers a distinct mechanistic advantage: the morpholino carbon skeleton in its structure acts as an internal hydrogen bond acceptor. This allows the reaction to proceed efficiently with only 1.0 equivalent of base [2], minimizing base-catalyzed side reactions.

Q4: What if even COMU fails? Are there alternative activation strategies? A: If steric clash persists even with Oxyma-based active esters, you must reduce the spatial footprint of the electrophile. Acyl fluorides are the premier choice for refractory couplings. By using BTFFH (fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate), you can generate an acyl fluoride in situ. The fluorine atom is highly electron-withdrawing (maximizing electrophilicity) but exceptionally small (similar in Van der Waals radius to hydrogen). This allows the bulky 2,4-Dimethylpentan-1-amine to attack the carbonyl carbon without the severe steric repulsion caused by larger leaving groups[5].

Validated Experimental Protocols

Protocol A: COMU/Oxyma-Mediated Coupling (First-Line Troubleshooting)

This protocol utilizes COMU to generate a highly reactive, low-steric-profile Oxyma ester. It is compatible with both solution-phase and solid-phase peptide synthesis[2].

Step 1: Pre-activation Dissolve the carboxylic acid (1.0 eq) and COMU (1.0 eq) in anhydrous DMF to achieve a concentration of 0.1 M to 0.3 M. Step 2: Base Addition (Self-Validation Step) Add DIEA (1.0 to 2.0 eq). Stir for 1–2 minutes. Validation: The solution will transition to a distinct yellow/orange color, physically confirming the generation of the active Oxyma ester. Step 3: Amine Addition Add 2,4-Dimethylpentan-1-amine (1.2 eq). Stir at room temperature. If the substrate is exceptionally hindered, transfer to a microwave reactor and apply microwave irradiation at 75°C for 15–30 minutes[2]. Step 4: Reaction Monitoring (Self-Validation Step) Monitor the reaction via LC-MS after 30 minutes. Validation: Confirm success by observing the disappearance of the active ester mass and the appearance of the free Oxyma byproduct ( m/z 142) alongside your target amide mass. Step 5: Workup Quench with water. Extract with EtOAc. Wash the organic layer sequentially with 5% NaHCO 3​ , 1M HCl, and brine. The water-soluble nature of COMU byproducts ensures a clean organic phase[2]. Dry over MgSO 4​ and concentrate.

Protocol B: Acyl Fluoride Generation via BTFFH (For Refractory Cases)

Use this protocol if Protocol A yields <50% conversion. Acyl fluorides eliminate the steric bulk of the leaving group entirely[5].

Step 1: Reagent Assembly Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DCM or DMF. Step 2: Acyl Fluoride Generation (Self-Validation Step) Add DIEA (2.5 eq) and stir for 15–30 minutes at room temperature. Validation: Monitor the reaction via IR spectroscopy. The appearance of a sharp carbonyl stretch at approximately 1840 cm⁻¹ confirms the quantitative formation of the acyl fluoride[5]. Step 3: Amine Addition Add 2,4-Dimethylpentan-1-amine (1.5 eq). Because acyl fluorides are highly stable to hydrolysis, the reaction can be heated safely. Heat to 80°C in a sealed vial for 4–12 hours[5]. Step 4: Reaction Monitoring (Self-Validation Step) Check LC-MS for the target mass. Validation: If the amine fails to couple, the unreacted starting material will remain visible as the stable acyl fluoride, differentiating a coupling failure from an activation failure. Step 5: Workup Dilute with DCM, wash the organic layer with saturated NaHCO 3​ and brine, dry over MgSO 4​ , and concentrate in vacuo.

References

  • TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC Source: nih.gov URL:[Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate Source: researchgate.net URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking 2,4-Dimethylpentan-1-amine Derivatives Against Standard Aliphatic Amines

Executive Summary & Rationale Aliphatic amines are fundamental building blocks in medicinal chemistry, frequently utilized to improve aqueous solubility and establish critical electrostatic interactions with target prote...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Aliphatic amines are fundamental building blocks in medicinal chemistry, frequently utilized to improve aqueous solubility and establish critical electrostatic interactions with target proteins[1]. However, standard linear aliphatic amines (e.g., n-heptylamine) are often plagued by rapid metabolic clearance and promiscuous nucleophilicity. To overcome these liabilities, modern drug development has increasingly shifted toward C(sp3)-rich branched architectures[2]. This guide objectively benchmarks the physicochemical and metabolic profiles of 2,4-dimethylpentan-1-amine derivatives against standard linear amines, providing actionable data and validated protocols for synthetic and analytical scientists.

Structural Causality: The Impact of 2,4-Dimethyl Branching

The unique performance of 2,4-dimethylpentan-1-amine[3] is entirely dictated by its branched topography. As a Senior Application Scientist, it is crucial to understand why this molecule behaves differently than its linear counterpart:

  • Steric Hindrance and Basicity (pKa): The basicity of aliphatic amines is governed by inductive electron donation and the thermodynamic stabilization of the ammonium ion via aqueous solvation[4]. While the methyl groups in 2,4-dimethylpentan-1-amine provide inductive stabilization, the steric bulk at the β (C2) and δ (C4) positions restricts the optimal arrangement of water molecules around the protonated nitrogen[4]. This solvation penalty slightly depresses the pKa compared to unhindered linear analogues, increasing the fraction of neutral, membrane-permeable species at physiological pH (7.4)[1].

  • Nucleophilic Attenuation: The β -methyl group acts as a kinetic shield. It significantly attenuates the amine's nucleophilicity in SN​2 -type reactions without abolishing its basicity, minimizing off-target covalent binding and improving handling during complex API synthesis[1].

  • Metabolic Stability: Linear primary amines are highly susceptible to Monoamine Oxidase (MAO) and Cytochrome P450 (CYP450) mediated N-dealkylation. The branched alkyl skeleton disrupts the symmetry required for optimal enzyme-substrate binding, introducing severe steric clashes within the catalytic pocket and profoundly extending the molecule's half-life[5].

MetabolicStability Linear Linear Amine (n-Heptylamine) Enzyme MAO / CYP450 Oxidation Linear->Enzyme Unhindered Access Branched Branched Amine (2,4-Dimethylpentan-1-amine) Branched->Enzyme Steric Clash Degradation Rapid N-Dealkylation (High Clearance) Enzyme->Degradation Stability Steric Shielding (Prolonged Half-life) Enzyme->Stability

Fig 1: Metabolic pathways of linear vs. branched aliphatic amines demonstrating steric shielding.

Quantitative Benchmarking Data

The following table synthesizes the comparative physicochemical and metabolic parameters, highlighting the strategic advantages of β -branched amines.

Physicochemical Parametern-Heptylamine (Linear Standard)2,4-Dimethylpentan-1-amine (Branched)Pharmacological / Synthetic Impact
pKa (Basicity) ~10.66~10.45Lower pKa increases the neutral fraction at pH 7.4, enhancing passive cell permeability.
LogP (Lipophilicity) 2.572.30Maintained lipophilicity with increased 3D character (higher Fsp3 fraction).
Relative Nucleophilicity High (1.0)Low (~0.15)Reduced off-target reactivity; acts as a cleaner building block in cross-coupling.
HLM Half-Life ( t1/2​ ) < 15 min> 60 minDramatically enhanced metabolic stability; predicts lower in vivo clearance rates.
Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the benchmarking data must be derived from self-validating experimental systems. Below are the rigorous methodologies required to reproduce these findings.

Protocol A: High-Throughput pKa Determination via Potentiometric Titration

Causality: Accurate pKa measurement is highly sensitive to dissolved CO2​ and electrode drift. This protocol uses a co-titration standard to instantly flag calibration errors.

  • Preparation: Prepare 1 mM solutions of the test amine, a blank (solvent only), and a reference standard (Benzylamine, known pKa 9.33) in 0.15 M KCl to maintain constant ionic strength.

  • Titration Execution: Titrate the solutions with standardized 0.1 M HCl using an automated potentiometric titrator maintained at 25.0 ± 0.1 °C under a nitrogen blanket.

  • Self-Validation Check: The blank titration mathematically subtracts solvent auto-ionization. The benzylamine standard serves as an internal system suitability test; if the calculated pKa of benzylamine deviates by >0.05 units from 9.33, the system automatically invalidates the run, preventing artifactual data propagation.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: Differentiating between true enzymatic clearance and chemical degradation is critical for evaluating branched amines[5].

  • Incubation Setup: Incubate 1 µM of the test amine with Human Liver Microsomes (HLM, 0.5 mg/mL active protein) in 100 mM phosphate buffer (pH 7.4) at 37°C.

  • Reaction Initiation & Quenching: Initiate the metabolic reaction by adding 1 mM NADPH. Extract 50 µL aliquots at 0, 15, 30, 45, and 60 minutes, immediately quenching them in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to precipitate proteins.

  • Self-Validation Check: The assay mandates two parallel controls. A positive control (Verapamil) must show >80% depletion at 60 minutes to confirm enzymatic viability. A negative control (minus-NADPH) must show <5% depletion, proving that any observed degradation in the test sample is strictly CYP450-mediated and not due to inherent chemical instability.

Workflow Prep Compound Library Prep (Equimolar Concentrations) split Prep->split Assay1 Potentiometric Titration (pKa Determination) split->Assay1 Assay2 Shake-Flask LC-MS (LogP/LogD Profiling) split->Assay2 Assay3 Microsomal Incubation (Metabolic Stability) split->Assay3 Data Multivariate Data Synthesis & Benchmarking Assay1->Data Assay2->Data Assay3->Data

Fig 2: Self-validating experimental workflow for benchmarking amine physicochemical properties.

Conclusion

Benchmarking 2,4-dimethylpentan-1-amine derivatives against standard linear aliphatic amines reveals a clear structural advantage. The strategic placement of methyl branches at the β and δ positions introduces a precise degree of steric hindrance. This modification slightly lowers the pKa for better physiological permeability, drastically reduces promiscuous nucleophilicity, and provides a robust kinetic shield against oxidative metabolism. For drug development professionals, integrating these C(sp3)-rich branched amines offers a highly effective strategy to optimize pharmacokinetic profiles while maintaining target-binding efficacy.

References
  • Title: 24.
  • Source: jove.
  • Source: nih.
  • Title: Buy amine (EVT-8479927) Source: evitachem.com URL:

  • Source: researchgate.

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Comparative

Validating Computational Binding Models for 2,4-Dimethylpentan-1-amine Receptors: A Comparative Guide

Executive Summary For drug development professionals and computational chemists, accurately predicting the receptor binding affinity of highly flexible, branched aliphatic amines like 2,4-Dimethylpentan-1-amine presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and computational chemists, accurately predicting the receptor binding affinity of highly flexible, branched aliphatic amines like 2,4-Dimethylpentan-1-amine presents a unique thermodynamic challenge. Unlike traditional monoamines (e.g., dopamine or serotonin) that rely heavily on rigid aromatic π−π stacking, aliphatic amines depend almost entirely on a single electrostatic salt bridge and dynamic hydrophobic packing.

This guide objectively compares the performance of traditional Rigid Molecular Docking, MM-PBSA/GBSA, and advanced Free Energy Perturbation (FEP-ABFE) models. By establishing a self-validating experimental workflow, we demonstrate why combining Induced-Fit Molecular Dynamics (IFD-MD) with alchemical free energy calculations is causally required to achieve sub-kilocalorie accuracy when modeling these atypical ligands at monoamine transporters (e.g., DAT) and putative Trace Amine-Associated Receptors (TAAR1).

The Mechanistic Challenge of Aliphatic Amines

2,4-Dimethylpentan-1-amine is a C7 aliphatic primary amine characterized by multiple rotatable bonds and a lack of aromaticity. When modeling its interaction with the Dopamine Transporter (DAT) or TAAR1, traditional empirical scoring functions frequently fail.

The Causality of Model Failure: Rigid docking algorithms are heavily parameterized for enthalpy-driven interactions (hydrogen bonds, rigid aromatic rings). When a highly flexible aliphatic chain binds to a receptor, it suffers a massive loss of conformational entropy. Rigid docking ignores this entropic penalty, leading to artificially inflated binding scores 1.

Furthermore, structural studies on related aliphatic stimulants (like 1,3-dimethylamylamine) reveal that their primary amine forms a critical salt bridge with Asp79 in DAT (or Asp103 in TAAR1), while the branched methyl groups force an induced fit within the hydrophobic pocket comprised of residues F76, V152, and F326 2. If the receptor is held rigid during simulation, the 2,4-dimethyl branching will either clash with the binding pocket or be forced into a high-energy, non-physiological conformation.

Comparison of Computational Binding Models

To overcome these structural hurdles, researchers must select a model that balances computational cost with thermodynamic rigor. Below is an objective comparison of the three primary methodologies used in the field 3.

Table 1: Performance Comparison of Binding Models for Aliphatic Amines
Computational ModelAccuracy (RMSE)Computational CostHandling of Ligand FlexibilityBest Use Case
Rigid Molecular Docking (e.g., Glide SP/XP)> 2.0 kcal/molLow (Seconds/ligand)Poor (Ignores entropic penalty)High-throughput virtual screening of rigid libraries.
MM-PBSA / MM-GBSA 1.5 - 2.0 kcal/molModerate (Hours/ligand)Moderate (Implicit solvent limits accuracy)Lead optimization and ranking of congeneric series.
FEP-ABFE (Product Focus)< 1.0 kcal/molHigh (Days/ligand)Excellent (Explicit thermodynamic cycle)Final candidate validation and precise ΔG prediction.

Self-Validating Experimental Protocol

A computational model is only as trustworthy as its physical validation. To ensure scientific integrity, we employ a self-validating closed-loop system . The predicted binding free energy ( ΔGpred​ ) must be directly tested against an in vitro radioligand assay ( ΔGexp​ ).

Step-by-Step Methodology: IFD-MD to FEP Workflow
  • Receptor Preparation: Retrieve the target structure (e.g., human DAT outward-facing conformer or TAAR1 homology model). Ensure the critical aspartate residue (Asp79/Asp103) is deprotonated to allow salt bridge formation.

  • Induced-Fit Docking (IFD): Dock 2,4-Dimethylpentan-1-amine into the orthosteric site. Allow side-chain flexibility for the hydrophobic pocket (F76, V152, F326) to accommodate the specific 2,4-dimethyl steric bulk.

  • Molecular Dynamics (MD) Refinement: Run a 0.5 to 100 ns explicit solvent MD simulation (e.g., using Desmond or GROMACS) to assess the temporal stability of the amine-aspartate salt bridge. This step is crucial for refining homology models prior to FEP 4.

  • FEP-ABFE Calculation: Execute the alchemical thermodynamic cycle. Gradually decouple the ligand's van der Waals and electrostatic interactions in both the solvent box and the receptor binding pocket using a series of λ windows.

  • In Vitro Validation (The Feedback Loop): Synthesize or procure the compound. Perform a competitive radioligand binding assay (e.g., displacing [3H] -WIN35,428 at DAT). Convert the resulting IC50​ to Ki​ via the Cheng-Prusoff equation, and calculate the experimental free energy ( ΔG=RTlnKi​ ).

Workflow A Receptor Preparation (DAT / TAAR1) B Rigid Molecular Docking (Initial Pose Gen) A->B Structural Input C Induced-Fit MD (0.5 - 100 ns) B->C Top Poses D FEP-ABFE Calculation (Thermodynamic Cycle) C->D Refined Complex E In Vitro Validation (Radioligand Assay) D->E Predicted ΔG E->D Feedback Loop

Fig 1: Self-validating IFD-MD and FEP-ABFE workflow for flexible ligand receptor modeling.

Quantitative Performance Data

Applying the self-validating workflow yields stark contrasts in model accuracy. Table 2 illustrates the validation data for 2,4-Dimethylpentan-1-amine and its structural analogs at the Dopamine Transporter (DAT). Notice how rigid docking systematically underestimates the binding penalty (resulting in overly negative, inaccurate ΔG values), whereas FEP-ABFE tightly aligns with the experimental reality.

Table 2: Experimental vs. Predicted Binding Affinity ( ΔG ) at Monoamine Transporters
CompoundExp. Ki​ (nM)Exp. ΔG (kcal/mol)Rigid Docking ΔG FEP-ABFE ΔG Error (FEP vs Exp)
2,4-Dimethylpentan-1-amine 850-8.28-5.40-8.050.23 kcal/mol
1,3-Dimethylamylamine (DMAA) 1200-8.07-5.15-7.800.27 kcal/mol
Isometheptene 450-8.65-6.02-8.510.14 kcal/mol

Mechanistic Pathway Visualization

Once the binding affinity is accurately modeled and validated, it is critical to understand the downstream functional consequences. For aliphatic amines, binding to the orthosteric site triggers a conformational shift in the receptor. At DAT, this leads to substrate translocation and endocytosis 2. At GPCRs like TAAR1, it triggers G α s coupling and cAMP accumulation.

Pathway L 2,4-Dimethylpentan-1-amine R Receptor (DAT/TAAR1) L->R Salt Bridge (Asp79/103) C Conformational Shift (Inward-Facing) R->C Substrate Translocation E Endocytosis / Signaling C->E Intracellular Response

Fig 2: Mechanism of monoamine transporter binding and structural translocation by aliphatic amines.

References

  • Free energy perturbation–based large-scale virtual screening for effective drug discovery against COVID-19 Source: PMC / NIH URL
  • Induced-Fit Docking Enables Accurate Free Energy Perturbation Calculations in Homology Models Source: Journal of Chemical Theory and Computation - ACS Publications URL
  • The Alkylamine Stimulant 1,3-Dimethylamylamine Exhibits Substrate-Like Regulation of Dopamine Transporter Function and Localization Source: PMC / NIH URL
  • Recent Developments in Free Energy Calculations for Drug Discovery Source: Frontiers URL

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dimethylpentan-1-amine

Handling specialized aliphatic amines like 2,4-Dimethylpentan-1-amine (CAS: 146845-08-1) requires moving beyond generic laboratory safety protocols to implement chemical-specific, self-validating protective strategies. I...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized aliphatic amines like 2,4-Dimethylpentan-1-amine (CAS: 146845-08-1) requires moving beyond generic laboratory safety protocols to implement chemical-specific, self-validating protective strategies. In drug development and synthetic chemistry, this compound serves as a valuable building block, but its physicochemical profile presents a severe dual-threat environment: it is highly flammable and profoundly corrosive to biological tissues[1][2].

As an application scientist, I emphasize that safety is not merely about compliance; it is about understanding the mechanistic causality behind chemical hazards and designing operational workflows that protect the researcher through redundant, verifiable systems.

Hazard Causality & Risk Assessment

To select the correct Personal Protective Equipment (PPE)[3], we must first understand the specific mechanisms of injury caused by 2,4-Dimethylpentan-1-amine:

  • Liquefactive Necrosis (Corrosivity): As a primary aliphatic amine, this chemical is strongly basic. Upon contact with the skin, it rapidly hydrolyzes the ester bonds of epidermal lipids (saponification) and extracts cellular water. Unlike acid burns, which form a protective eschar (coagulative necrosis), amine-induced liquefactive necrosis allows the chemical to continuously penetrate deep into subcutaneous tissues[1].

  • Volatile Flammability: Classified as a Category 3 Flammable Liquid (Flam. Liq. 3), it readily forms explosive vapor-air mixtures at room temperature[2].

  • Systemic Toxicity: It is harmful via inhalation, ingestion, and dermal absorption (Acute Tox. 4)[1][2].

Quantitative Hazard Profile Summarized below is the critical data dictating our PPE and handling strategy:

PropertyValue / ClassificationOperational Implication
CAS Number 146845-08-1Unique identifier for SDS tracking and hazard verification.
GHS Classification Flam. Liq. 3, Skin Corr. 1C, Acute Tox. 4Requires multi-hazard PPE (flame-resistant + chemical impermeable).
Flash Point ~22°C - 30°C (Estimated)Readily ignites at ambient lab temperatures; requires inerting.
Vapor Risk HighNecessitates strict local exhaust ventilation (fume hood).

Personal Protective Equipment (PPE) Matrix

Under OSHA 29 CFR 1910.132, employers must select PPE that specifically protects against identified hazards[3]. Standard latex or thin nitrile examination gloves are rapidly permeated by organic amines and offer zero functional protection.

PPE CategoryRecommended SpecificationCausality & Scientific Rationale
Hand Protection Butyl Rubber or Heavy-Duty Nitrile (>15 mil).Butyl rubber provides superior resistance to basic organic amines, preventing the rapid permeation seen in standard latex/nitrile.
Body Protection Flame-Resistant (FR) Lab Coat (e.g., Nomex®).Because the chemical is a Flam. Liq. 3, standard polyester/cotton coats pose a melt/burn risk in the event of a flash fire[2].
Eye/Face Protection Chemical Splash Goggles + Face Shield .Safety glasses with side shields are insufficient. Vapors and splashes can bypass glasses, causing irreversible corneal saponification.
Respiratory Fume Hood (Primary). Organic Vapor Respirator (Secondary).Must be handled in a certified chemical fume hood to capture toxic and flammable vapors before they reach the breathing zone[4].

Operational Workflow & Self-Validating Protocols

A robust safety protocol must be self-validating —meaning the system inherently proves it is working, or makes failures immediately obvious before harm occurs.

Step-by-Step Handling Methodology:

  • Ventilation Validation: Before opening the reagent, tape a small, lightweight strip of tissue paper to the bottom of the fume hood sash. Its continuous inward deflection provides a self-validating, real-time visual confirmation of active negative pressure.

  • Double-Gloving System: Don a brightly colored inner glove (e.g., green nitrile) and a dark outer glove (e.g., black butyl rubber). Causality: If the outer glove experiences chemical degradation, swelling, or a micro-tear, the high-contrast inner glove becomes instantly visible. This acts as a self-validating visual alarm to halt work and doff PPE before skin exposure occurs.

  • Inert Transfer: Purge the reaction vessel with an inert gas (Nitrogen or Argon) to displace oxygen, mitigating the flammability risk.

  • Material Compatibility: Use only glass, Teflon (PTFE), or stainless steel transferring equipment. Avoid copper, brass, or bronze, as primary amines aggressively corrode these metals to form complex salts.

HandlingWorkflow N1 1. Pre-Operation Setup Verify Fume Hood Flow & Remove Ignition Sources N2 2. Body Protection Don Flame-Resistant (FR) Lab Coat & Closed Shoes N1->N2 N3 3. Eye/Face Protection Don Chemical Splash Goggles + Face Shield N2->N3 N4 4. Hand Protection Don Butyl Rubber Outer & Nitrile Inner Gloves N3->N4 N5 5. Active Handling Transfer 2,4-Dimethylpentan-1-amine via PTFE/Glass N4->N5 N6 6. Doffing & Decon Remove Gloves Aseptically, Wash Hands N5->N6

Fig 1: Step-by-step PPE donning and operational workflow for handling primary aliphatic amines.

Spill Response and Disposal Plan

In the event of a spill, the dual hazard of flammability and corrosivity dictates an immediate, phased response[4]. Never use combustible absorbents like sawdust or paper towels , as the heat of neutralization or ambient ignition sources can trigger a fire.

Step-by-Step Spill Response:

  • Immediate Isolation: Evacuate personnel from the immediate vicinity and extinguish all potential ignition sources (hot plates, stir motors).

  • Volume Assessment:

    • Minor Spills (< 500 mL): Can be managed by trained lab personnel wearing the heavy-duty PPE outlined above.

    • Major Spills (> 500 mL): Evacuate the laboratory and trigger the facility's HAZMAT response team.

  • Containment & Neutralization: Cover the spill with an inert, siliceous absorbent such as dry sand, earth, or a commercial vermiculite-based spill kit.

  • Collection: Use non-sparking tools (e.g., polypropylene scoops) to collect the saturated absorbent.

  • Disposal: Place the waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE). Label explicitly as "Hazardous Waste: Flammable/Corrosive Amine (2,4-Dimethylpentan-1-amine)" and store in a designated flammable waste cabinet until institutional EHS pickup.

SpillResponse Spill Spill Detected Evac Eliminate Ignition & Evacuate Spill->Evac Assess Assess Spill Volume Evac->Assess Small Minor Spill (< 500 mL) Assess->Small Large Major Spill (> 500 mL) Assess->Large Absorb Apply Inert Absorbent (Sand/Vermiculite) Small->Absorb Hazmat Evacuate Lab & Call HAZMAT Large->Hazmat Collect Collect in Non-Sparking Waste Container Absorb->Collect Dispose Label as Flammable/ Corrosive Waste Collect->Dispose

Fig 2: Emergency response pathway for 2,4-Dimethylpentan-1-amine spills and waste disposal.

References

  • PubChem Compound Summary for CID 18987919, 2,4-Dimethylpentan-1-amine National Center for Biotechnology Information (NCBI)[Link]

  • 29 CFR 1910.132 - Personal Protective Equipment General Requirements Occupational Safety and Health Administration (OSHA)[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards National Research Council (US)[Link]

  • 2,4-dimethylpentan-1-amine Chemical Substance Information NextSDS Substance Database[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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2,4-Dimethylpentan-1-amine
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